molecular formula C8H9BO4 B575150 4-Acetoxyphenylboronic acid CAS No. 177490-82-3

4-Acetoxyphenylboronic acid

Cat. No.: B575150
CAS No.: 177490-82-3
M. Wt: 179.966
InChI Key: VILXJXDXZGKJLU-UHFFFAOYSA-N
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Description

4-Acetoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.966. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-acetyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXJXDXZGKJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657300
Record name [4-(Acetyloxy)phenyl]boronic acid
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Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177490-82-3
Record name [4-(Acetyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetoxybenzeneboronic acid
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Foundational & Exploratory

4-Acetoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of 4-Acetoxyphenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry.

Introduction

This compound, also known as 4-acetoxybenzeneboronic acid, is a derivative of phenylboronic acid that has garnered significant attention in the fields of organic synthesis and drug discovery. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the acetoxy group provides a handle for further functionalization and can influence the compound's solubility and electronic properties. This guide provides a detailed overview of the chemical properties, synthesis, and key applications of this compound for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 177490-82-3--INVALID-LINK--
Molecular Formula C₈H₉BO₄--INVALID-LINK--
Molecular Weight 179.97 g/mol --INVALID-LINK--
Melting Point 220-224 °C--INVALID-LINK--
Boiling Point (Predicted) 339.9 ± 44.0 °C--INVALID-LINK--
Density (Predicted) 1.25 ± 0.1 g/cm³--INVALID-LINK--
pKa (Predicted) 8.42 ± 0.17--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Storage Store at -20°C--INVALID-LINK--

Synthesis

A common and practical method for the synthesis of this compound involves the acetylation of commercially available 4-Hydroxyphenylboronic acid.

Experimental Protocol: Acetylation of 4-Hydroxyphenylboronic Acid

Materials:

  • 4-Hydroxyphenylboronic acid

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-Hydroxyphenylboronic acid (1.0 eq) in a minimal amount of pyridine and dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 4-Hydroxyphenylboronic_acid 4-Hydroxyphenylboronic acid Reaction_Mixture Reaction at 0°C to RT 4-Hydroxyphenylboronic_acid->Reaction_Mixture Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction_Mixture Pyridine_DCM Pyridine/DCM Pyridine_DCM->Reaction_Mixture Quenching Dilution & Washes (HCl, NaHCO3, Brine) Reaction_Mixture->Quenching Drying Drying (MgSO4) Quenching->Drying Concentration Concentration Drying->Concentration Purification_Step Recrystallization or Column Chromatography Concentration->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

¹H NMR (Proton NMR):

  • Aromatic Protons: The protons on the phenyl ring are expected to appear as two doublets in the range of 7.0-8.0 ppm. The protons ortho to the boronic acid group will be further downfield than the protons ortho to the acetoxy group.

  • Acetyl Protons: The methyl protons of the acetoxy group will appear as a singlet around 2.3 ppm.

  • Boronic Acid Proton: The acidic protons of the boronic acid group often appear as a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon: The carbonyl carbon of the acetoxy group is expected to be in the range of 168-172 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the region of 120-155 ppm. The carbon attached to the boron atom (ipso-carbon) may show a broad signal or may not be observed due to quadrupolar relaxation.

  • Methyl Carbon: The methyl carbon of the acetoxy group will be observed around 21 ppm.

Solubility

Specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on the solubility of similar phenylboronic acid derivatives, a qualitative solubility profile can be inferred. It is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and tetrahydrofuran (THF), and sparingly soluble in nonpolar solvents like hexane.

Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ (this compound) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Drug_Discovery_Pathway Building_Block This compound (Versatile Building Block) Suzuki_Coupling Suzuki-Miyaura Coupling Building_Block->Suzuki_Coupling Hydrolysis Hydrolysis of Acetoxy Group Building_Block->Hydrolysis Complex_Scaffolds Synthesis of Complex Molecular Scaffolds Suzuki_Coupling->Complex_Scaffolds SAR_Studies Structure-Activity Relationship (SAR) Studies Complex_Scaffolds->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate Phenolic_Derivative Phenolic Derivative Hydrolysis->Phenolic_Derivative Further_Derivatization Further Derivatization Phenolic_Derivative->Further_Derivatization Further_Derivatization->SAR_Studies

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-acetoxyphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details the experimental protocols for its preparation from commercially available starting materials and outlines the analytical techniques used to confirm its structure and purity. The information presented is intended to support researchers in the fields of synthetic chemistry, drug discovery, and materials science.

Introduction

This compound is a versatile bifunctional molecule that incorporates both a boronic acid moiety and an acetoxy group. The boronic acid functionality makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The acetoxy group can serve as a protected phenol, which can be deprotected to reveal a hydroxyl group for further functionalization, or it can be utilized for its electronic properties in various applications. These features make this compound a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the readily available 4-bromophenol. The first step involves the conversion of 4-bromophenol to 4-hydroxyphenylboronic acid, which is then acetylated in the second step to yield the final product.

Step 1: Synthesis of 4-Hydroxyphenylboronic Acid

A common method for the synthesis of 4-hydroxyphenylboronic acid from 4-bromophenol involves the formation of a Grignard reagent followed by reaction with a trialkyl borate and subsequent acidic workup. To prevent the acidic phenolic proton from interfering with the Grignard reagent formation, the hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

Experimental Protocol:

  • Protection of 4-bromophenol: To a solution of 4-bromophenol and a slight molar excess of tert-butyldimethylchlorosilane in an anhydrous aprotic solvent such as dimethylformamide (DMF), a base like triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then worked up by adding water and extracting the product with a nonpolar solvent like petroleum ether. The organic layer is washed to neutrality and the solvent evaporated to yield 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene.

  • Formation of Grignard Reagent and Borylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings and a crystal of iodine are placed in anhydrous tetrahydrofuran (THF). A solution of the protected 4-bromophenol in anhydrous THF is added dropwise to initiate the Grignard reaction. Once the Grignard reagent has formed, the reaction mixture is cooled to a low temperature (e.g., -65 °C). A solution of trimethyl borate in anhydrous THF is then added dropwise, maintaining the low temperature.

  • Hydrolysis and Deprotection: After the addition is complete, the reaction is allowed to warm to a slightly higher temperature (e.g., -30 °C) and then quenched by the addition of concentrated hydrochloric acid to a pH of 1. This step hydrolyzes the borate ester and removes the TBDMS protecting group. The product, 4-hydroxyphenylboronic acid, is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization. A typical yield for this multi-step process is around 68%[1].

Step 2: Acetylation of 4-Hydroxyphenylboronic Acid to this compound

The final step is the acetylation of the phenolic hydroxyl group of 4-hydroxyphenylboronic acid. This is a standard esterification reaction.

Experimental Protocol:

  • Reaction Setup: 4-Hydroxyphenylboronic acid is dissolved in a suitable solvent, typically anhydrous pyridine, which also acts as a base to neutralize the acetic acid byproduct.

  • Acetylation: Acetic anhydride (in slight excess) is added dropwise to the solution, usually at 0 °C to control the initial exothermic reaction. The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, the excess acetic anhydride is quenched by the addition of methanol. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed successively with a dilute acid (e.g., 1 M HCl) to remove pyridine, water, and saturated sodium bicarbonate solution to remove any remaining acetic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to yield a white to off-white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Hydroxyphenylboronic Acid cluster_step2 Step 2: Acetylation start1 4-Bromophenol protect Protection (TBDMSCl, Et3N, DMAP) start1->protect Protection of -OH grignard Grignard Formation (Mg, THF) protect->grignard Formation of Grignard Reagent borylation Borylation (B(OMe)3, THF, -65 °C) grignard->borylation Reaction with Borate Ester hydrolysis Hydrolysis & Deprotection (HCl) borylation->hydrolysis Acidic Workup product1 4-Hydroxyphenylboronic Acid hydrolysis->product1 start2 4-Hydroxyphenylboronic Acid acetyl Acetylation (Acetic Anhydride, Pyridine) start2->acetyl Esterification workup Workup & Purification acetyl->workup product2 This compound workup->product2

Caption: Workflow for the two-step synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).

Physical Properties
PropertyValueReference
Appearance White to off-white solid
Melting Point 224 °C[Commercial Supplier Data]
Molecular Formula C8H9BO4
Molecular Weight 180.0 g/mol
Purity >97%[Commercial Supplier Data]
Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d2HAr-H ortho to -B(OH)2
~7.2d2HAr-H meta to -B(OH)2
~2.3s3H-OCOCH3
~8.2 (broad s)2H-B(OH )2

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The protons of the boronic acid group are often broad and may exchange with residual water in the solvent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~169C =O (ester)
~153Ar-C -O
~135Ar-C -B
~129Ar-C H
~122Ar-C H
~21-OCOCH 3

Note: The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Wavenumber (cm-1)IntensityAssignment
~3300 (broad)StrongO-H stretch (boronic acid)
~1750StrongC=O stretch (ester)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1370MediumB-O stretch
~1200StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Boronic acids can be challenging for mass spectrometry as they have a tendency to form cyclic trimers (boroxines) through dehydration.

  • Expected Molecular Ion (M+H)+: m/z 181.06

  • Expected Molecular Ion (M-H)-: m/z 179.05

Characterization Workflow Diagram

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation synthesis Synthesized this compound mp Melting Point synthesis->mp nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms purity Purity Assessment mp->purity structure Structure Confirmation nmr->structure ftir->structure ms->structure

Caption: Workflow for the characterization of synthesized this compound.

Applications in Research and Drug Development

This compound is a valuable tool for researchers and drug development professionals. Its primary application lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of biaryl and substituted aromatic compounds. These structural motifs are prevalent in many biologically active molecules and approved drugs. The ability to deprotect the acetoxy group to a phenol provides a handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening and lead optimization in drug discovery programs. Furthermore, boronic acids themselves have emerged as important pharmacophores, with several boronic acid-containing drugs approved for clinical use.

Signaling Pathway Diagram (Illustrative Example of Application)

The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized using this compound as a key intermediate, inhibits a critical kinase.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates apoptosis Apoptosis kinase2->apoptosis Inhibition leads to gene_expression Gene Expression transcription_factor->gene_expression Induces proliferation Cell Proliferation gene_expression->proliferation drug Drug Candidate (Synthesized from This compound) drug->kinase2 Inhibits

Caption: Illustrative signaling pathway showing the inhibitory action of a drug candidate.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The experimental protocols are based on established chemical transformations, and the characterization data provide a benchmark for researchers to verify the identity and purity of their synthesized material. The versatility of this compound makes it a valuable asset in the pursuit of novel molecules with potential applications in medicine and materials science.

References

An In-depth Technical Guide to 4-Acetoxyphenylboronic Acid (CAS 177490-82-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyphenylboronic acid, registered under CAS number 177490-82-3, is a versatile synthetic building block with significant applications in organic chemistry and drug discovery. As a derivative of phenylboronic acid, it plays a crucial role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1] Its unique structural features, including the presence of an acetoxy group, also make it a compound of interest for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, general experimental protocols for its handling and use, and insights into its potential biological activities.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized below, providing essential information for its application in a laboratory setting.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 177490-82-3
IUPAC Name (4-acetoxyphenyl)boronic acid
Molecular Formula C₈H₉BO₄
SMILES CC(=O)OC1=CC=C(C=C1)B(O)O
InChI Key VILXJXDXZGKJLU-UHFFFAOYSA-N
Table 2: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 179.97 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 224 °C[1]
Boiling Point 339.9 °C at 760 mmHg (Predicted)
Density 1.25 g/cm³ (Predicted)
pKa 8.42 ± 0.17 (Predicted)
Solubility Soluble in organic solvents such as methanol and chloroform.
Storage Conditions Store at 2-8 °C in an inert atmosphere.[1]

Experimental Protocols

Synthesis: Acetylation of 4-Hydroxyphenylboronic Acid (General Procedure)

A common method for the preparation of this compound is the acetylation of commercially available 4-hydroxyphenylboronic acid.

Materials:

  • 4-Hydroxyphenylboronic acid

  • Acetic anhydride

  • Pyridine or another suitable base

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-hydroxyphenylboronic acid in anhydrous DCM.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization (General Procedure)

Purification of aryl boronic acids can often be achieved through recrystallization. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or hot water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If the solution is colored, activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For a similar compound, 4-(methoxycarbonyl)phenylboronic acid, characteristic proton signals appear in the aromatic region, along with a singlet for the methyl protons.[2] For this compound, one would expect to see signals corresponding to the aromatic protons and a singlet for the acetyl methyl protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule. Characteristic peaks for boronic acids include a broad O-H stretch and B-O stretching vibrations. The spectrum would also show a characteristic C=O stretch from the acetate group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Applications in Research and Development

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow reagents Reactants: This compound Aryl Halide reaction_setup Reaction Setup: Inert Atmosphere Heating reagents->reaction_setup catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_setup base Base (e.g., K₂CO₃) base->reaction_setup solvent Solvent (e.g., Toluene/Water) solvent->reaction_setup workup Aqueous Workup & Extraction reaction_setup->workup Reaction purification Purification: Column Chromatography workup->purification product Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Drug Development and Biological Applications

The boronic acid moiety is a key pharmacophore in several approved drugs and is an active area of research in medicinal chemistry. Arylboronic acids are known to act as inhibitors of serine proteases, forming a covalent but reversible bond with the catalytic serine residue in the enzyme's active site.[3][4][5] This inhibitory activity makes them attractive candidates for the development of drugs targeting various diseases.

While specific studies on the biological activity of this compound are limited, research on the parent compound, phenylboronic acid, has shown that it can inhibit key signaling pathways involved in cancer cell migration.[6]

Potential Signaling Pathway Involvement

Disclaimer: The following signaling pathway diagram illustrates the general mechanism of Rho GTPase signaling, which is known to be inhibited by phenylboronic acid in cancer cells.[6] There is currently no direct experimental evidence to confirm that this compound specifically modulates this pathway. This diagram is provided for illustrative purposes based on the activity of the parent compound.

Studies on phenylboronic acid have demonstrated its ability to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[6] These small GTPases are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting cell migration and invasion. Inhibition of these pathways can lead to a reduction in cancer cell motility.

Rho_GTPase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor rho_gtpases Inactive Rho GTPases (RhoA, Rac1, Cdc42) receptor->rho_gtpases Activation active_rho Active Rho GTPases rho_gtpases->active_rho GTP binding pba Phenylboronic Acid (Potential Inhibitor) pba->active_rho Inhibition rock ROCK active_rho->rock pak PAK active_rho->pak wasp WASP/WAVE active_rho->wasp actin Actin Cytoskeleton Reorganization rock->actin pak->actin wasp->actin migration Cell Migration & Invasion actin->migration

References

Navigating the Solubility Landscape of 4-Acetoxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 4-Acetoxyphenylboronic acid, a key reagent in organic synthesis, particularly in the realm of drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers a comprehensive framework for understanding its solubility profile by presenting data from structurally analogous compounds, namely phenylboronic acid and its substituted derivatives. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visualization of a critical application workflow. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their work.

Understanding Solubility: An Overview

The solubility of a compound in a given solvent is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. For arylboronic acids like this compound, solubility is governed by a combination of factors including the polarity of the solvent, the nature of substituents on the phenyl ring, and the potential for hydrogen bonding. The acetoxy group in the para position is expected to influence the polarity and hydrogen bonding capabilities of the molecule, thereby affecting its solubility profile compared to the parent phenylboronic acid.

Quantitative Solubility Data of Structurally Related Phenylboronic Acids

To provide a predictive framework for the solubility of this compound, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and its isomers of isobutoxyphenylboronic acid in a range of common organic solvents at various temperatures. This data can serve as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.035
303.150.058
313.150.092
323.150.140
3-Pentanone293.150.110
303.150.155
313.150.215
323.150.290
Acetone293.150.130
303.150.180
313.150.245
323.150.330
Dipropyl Ether293.150.015
303.150.025
313.150.040
323.150.062
Methylcyclohexane293.150.0004
303.150.0007
313.150.0012
323.150.0020

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (x)meta-Isobutoxyphenylboronic Acid (x)para-Isobutoxyphenylboronic Acid (x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3700.1300.108
Dipropyl Ether293.150.0200.0030.002
303.150.0320.0050.004
313.150.0500.0080.007
323.150.0750.0130.011
Methylcyclohexane293.150.00080.00010.0001
303.150.00140.00020.0002
313.150.00240.00040.0003
323.150.00400.00070.0005

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in their specific solvent systems, the following established experimental protocols are recommended.

Dynamic (Turbidity) Method

This method is based on the principle of observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, marked by the disappearance of turbidity.[2][3][4]

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of a specific composition.

  • Heating and Observation: Place the vessel in the thermostat bath and commence stirring. The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.2-0.5 K/min).

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8]

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Vials with tight-fitting caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials or filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).

  • Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. This concentration represents the thermodynamic solubility.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a vital building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals. The general workflow of this reaction is depicted below.

Suzuki_Miyaura_Coupling cluster_inputs Reaction Inputs A Aryl/Vinyl Halide (R-X) F Oxidative Addition A->F B This compound (Ar-B(OH)2) H Transmetalation B->H C Pd(0) Catalyst C->F D Base D->H E Solvent G [R-Pd(II)-X] F->G G->H I [R-Pd(II)-Ar] H->I J Reductive Elimination I->J J->C Regeneration K Coupled Product (R-Ar) J->K L Catalytic Cycle

Suzuki-Miyaura Cross-Coupling Reaction Workflow.

The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst.[9][10] This is followed by transmetalation with the boronic acid in the presence of a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[9][10] The choice of solvent is critical for the success of the Suzuki-Miyaura reaction, as it must solubilize the reactants and facilitate the catalytic cycle.

References

The Advent and Ascendance of 4-Acetoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyphenylboronic acid, a white to off-white crystalline powder, has emerged as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry.[1] Its strategic combination of a reactive boronic acid moiety and a protected phenol offers chemists a versatile tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and diverse applications of this invaluable reagent, with a particular focus on its role in the development of novel therapeutics.

While the precise moment of its first synthesis is not readily apparent in seminal, widely-cited literature, the emergence of this compound is intrinsically linked to the broader development of arylboronic acids and the transformative impact of the Suzuki-Miyaura cross-coupling reaction. The pioneering work on organoboranes, leading to the development of this powerful carbon-carbon bond-forming methodology, created the demand for a diverse palette of functionalized boronic acids, including the subject of this guide.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. The key data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 177490-82-3[2]
Molecular Formula C₈H₉BO₄[2]
Molecular Weight 179.97 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 224 °C (literature)[1]
Purity ≥97%[2]

The Genesis of a Reagent: Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily leveraging the well-established methodologies for the formation of aryl-boron bonds. The two most prominent methods are the Miyaura borylation of an aryl halide and the lithiation-borylation of an aryl halide.

Method 1: Miyaura Borylation of 4-Bromophenyl Acetate

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3][4] This method is favored for its mild reaction conditions and broad functional group tolerance.[3]

Experimental Protocol:

A detailed experimental protocol for the Miyaura borylation of 4-bromophenyl acetate is as follows:

  • Materials:

    • 4-Bromophenyl acetate

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Potassium acetate (KOAc) or another suitable base

    • Anhydrous 1,4-dioxane or another suitable aprotic solvent

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl acetate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (2.0 equiv).

    • Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., PPh₃, 4-10 mol%).

    • Add anhydrous 1,4-dioxane to the flask.

    • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting boronate ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid. For hydrolysis, the crude ester is dissolved in a suitable solvent (e.g., acetone or THF) and treated with an aqueous solution of a strong acid (e.g., HCl) with stirring until the deprotection is complete.

    • The this compound is then isolated by extraction and purified by recrystallization or column chromatography.

Quantitative Data for Miyaura Borylation (Representative):

Reactant/ProductMolar Equiv.Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
4-Bromophenyl acetate1.03% PdCl₂(dppf)DMSO801670-85
Bis(pinacolato)diboron1.1
Potassium acetate2.5

Note: Yields are highly dependent on the specific catalyst, ligand, base, and reaction conditions used and should be optimized for each specific application.

Method 2: Lithiation-Borylation of 4-Bromophenyl Acetate

An alternative route involves the formation of an organolithium reagent from an aryl halide, followed by quenching with a borate ester. This method is powerful but requires strictly anhydrous conditions and low temperatures to manage the reactivity of the organolithium intermediate.[5]

Experimental Protocol:

A general protocol for the lithiation-borylation of 4-bromophenyl acetate is as follows:

  • Materials:

    • 4-Bromophenyl acetate

    • n-Butyllithium (n-BuLi) or another strong organolithium base

    • Triisopropyl borate or trimethyl borate

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Procedure:

    • Dissolve 4-bromophenyl acetate (1.0 equiv) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

    • To the resulting aryllithium species, add triisopropyl borate (1.2-1.5 equiv) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., saturated ammonium chloride) or dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data for Lithiation-Borylation (Representative):

Reactant/ProductMolar Equiv.SolventTemp (°C)Time (h)Yield (%)
4-Bromophenyl acetate1.0THF-78 to RT2-360-75
n-Butyllithium1.1
Triisopropyl borate1.2

Note: Yields can be variable and are sensitive to the reaction conditions, particularly temperature control and the purity of the reagents and solvents.

Key Applications in Research and Development

This compound is a versatile building block with a wide range of applications, primarily centered around its participation in palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate. The acetoxy group can be retained in the final product or deprotected to reveal a phenol, providing a handle for further functionalization. This strategy is extensively used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[1]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 4-APBA This compound Ar-X Aryl/Vinyl Halide or Triflate (R-X) Pd(0) Pd(0) Catalyst OxAdd Oxidative Addition Transmetal Transmetalation RedElim Reductive Elimination Product Coupled Product (R-Ar') RedElim->Product Pd(II)-Int R-Pd(II)-X Pd(II)-Ar R-Pd(II)-Ar'

Drug Discovery and Development

The boronic acid functional group has gained significant attention in medicinal chemistry due to its ability to form reversible covalent bonds with diols, a feature present in many biological molecules.[1] This property makes boronic acid derivatives, including this compound, attractive candidates for the design of enzyme inhibitors and targeted drug delivery systems. The acetoxy group can serve as a prodrug moiety, which is cleaved in vivo to release the active phenolic compound.

Material Science and Chemical Sensors

Beyond pharmaceuticals, this compound and its derivatives are utilized in the development of advanced materials such as polymers and hydrogels.[1] The ability of the boronic acid group to interact with diols is also harnessed in the design of chemical sensors for the detection of saccharides and other biologically important molecules.[1]

Conclusion

This compound stands as a testament to the enabling power of synthetic methodology in advancing scientific discovery. While its specific origins are intertwined with the broader history of organoboron chemistry, its impact is clear and continues to grow. Its versatility as a synthetic intermediate, particularly in the robust and reliable Suzuki-Miyaura cross-coupling, has cemented its place in the toolbox of organic chemists. As research in drug discovery, materials science, and diagnostics continues to push the boundaries of molecular design, the demand for and applications of this compound are poised for continued expansion, ensuring its relevance for years to come.

References

A Guide to Suzuki-Miyaura Cross-Coupling Reactions: Mechanism, Optimization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry. This document details the reaction's core mechanism, provides insights into component selection and optimization, and highlights its critical role in the pharmaceutical industry. It is intended for researchers, chemists, and professionals in drug development seeking a deeper technical understanding of this powerful synthetic tool.

Introduction: A Nobel-Winning Transformation

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, is a palladium-catalyzed reaction that forms a carbon-carbon (C-C) bond between an organoboron compound and an organic halide or pseudohalide.[1][2] Its discovery was a landmark achievement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[3][4]

The reaction's prominence in both academic and industrial settings, particularly in pharmaceutical synthesis, stems from several key advantages[1][5][6]:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving delicate functional groups within complex molecules.[1]

  • High Functional Group Tolerance: It is compatible with a wide array of functional groups, minimizing the need for extensive protecting group strategies.[6]

  • Reagent Stability and Low Toxicity: The organoboron reagents (boronic acids and esters) are typically stable in air and water, commercially available, and exhibit low toxicity compared to other organometallic reagents like those used in Stille (organotin) or Negishi (organozinc) couplings.[1][7]

  • Green Chemistry Profile: The ability to run the reaction in aqueous or mixed aqueous/organic solvents and the low toxicity of the boron-containing byproducts make it an environmentally favorable method.[5][8]

These features have established the Suzuki-Miyaura coupling as an indispensable tool for constructing complex molecular architectures, including the synthesis of biaryls, poly-olefins, and styrenes, which are common motifs in active pharmaceutical ingredients (APIs).[1][9]

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki-Miyaura reaction is a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to ligands (L). This complex reacts with the organic halide (R¹-X), inserting the palladium atom into the carbon-halogen bond. This step oxidizes the catalyst from Pd(0) to a Pd(II) species, forming a square planar organopalladium(II) complex.[1][7] This is often the rate-determining step of the reaction.[1] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[11]

  • Transmetalation: In this key step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex, displacing the halide.[11] This process requires activation of the organoboron compound by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center.[4]

  • Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together to form the new C-C bond in the desired product (R¹-R²). This process reduces the palladium from Pd(II) back to its Pd(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle.[3][7] The bulkiness of phosphine ligands often facilitates this step.[4]

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction cluster_main Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction cluster_inputs Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction cluster_output Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA R¹-Pd(II)L₂-X (Organopalladium Complex) Pd0->PdII_OA Oxidative Addition (+ R¹-X) PdII_TM R¹-Pd(II)L₂-R² PdII_OA->PdII_TM Transmetalation (+ R²-B(OR)₂) PdII_TM->Pd0 Reductive Elimination (- R¹-R²) Product Coupled Product (R¹-R²) PdII_TM->Product R1X Organic Halide (R¹-X) R1X->PdII_OA R2B Organoboron Reagent (R²-B(OR)₂) + Base R2B->PdII_TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Reaction Components and Optimization

The success and efficiency of a Suzuki-Miyaura coupling depend on the careful selection of several components.[3]

  • Catalyst: Palladium complexes are the most common catalysts.[7] Precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are frequently used.[7] The active Pd(0) species is either used directly or generated in situ from a Pd(II) precatalyst.[3] Nickel catalysts have also emerged as a cost-effective alternative, especially for less reactive aryl chlorides.[7]

  • Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and sterically bulky phosphine ligands (e.g., PPh₃, JohnPhos, SPhos) are highly effective as they facilitate both the oxidative addition and reductive elimination steps.[4][7] N-heterocyclic carbenes (NHCs) have also become popular ligands due to their strong electron-donating ability and robustness.[6]

  • Organoboron Reagent: Boronic acids are the most common coupling partners due to their stability and commercial availability.[1] Boronate esters (e.g., pinacol esters) are also widely used, offering different solubility profiles and sometimes enhanced stability.[3]

  • Organic Halide/Pseudohalide: Aryl, vinyl, or alkyl halides (Br, I, Cl) and triflates (OTf) are typical electrophilic partners.[3] The choice of halide affects the rate of oxidative addition.[11]

  • Base: A base is essential for the transmetalation step.[4] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and alkoxides (KOtBu).[3] The strength and type of base can significantly impact the reaction outcome and must be chosen carefully to avoid side reactions, especially with base-sensitive substrates.[12]

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[3] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the base and the boronate species.[3][10]

Data Presentation: Optimizing Reaction Conditions

The yield of a Suzuki-Miyaura reaction is highly sensitive to the interplay between the catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies, illustrating the impact of these components on reaction outcomes.

Table 1: Comparison of Catalysts and Ligands for Coupling Aryl Bromides

Entry Aryl Bromide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Bromoanisole Phenylboronic acid Pd₂(dba)₃ (1.0) SPhos (2.5) K₃PO₄ Toluene/H₂O 100 98
2 4-Bromotoluene Phenylboronic acid Pd(OAc)₂ (2.0) PPh₃ (4.0) K₂CO₃ Dioxane/H₂O 100 95
3 2-Bromopyridine Phenylboronic acid PdCl₂(dppf) (3.0) - Na₂CO₃ Toluene/H₂O 85 91
4 4-Chlorotoluene Phenylboronic acid Pd(OAc)₂ (2.0) XPhos (4.0) K₃PO₄ t-AmylOH 110 97

| 5 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | Tri(tert-butyl)phosphine (3.0) | KF | Dioxane | 110 | 82[13] |

Table 2: Effect of Different Bases on Reaction Yield

Entry Substrates Catalyst/Ligand Base (equiv.) Solvent Temp (°C) Yield (%)
1 Aryl Bromide + Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ (2.0) Dioxane/H₂O 100 92[10]
2 Aryl Bromide + Arylboronic Acid Pd(PPh₃)₄ Cs₂CO₃ (3.0) THF/H₂O 40 95[10]
3 Aryl Bromide + Arylboronic Acid Pd(PPh₃)₄ K₃PO₄ (2.0) Toluene 110 98

| 4 | Aryl Bromide + 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF (3.0) | Dioxane | 110 | 82[13] |

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is a workhorse reaction in the pharmaceutical industry, employed in both the initial discovery phase for rapid library synthesis and in the large-scale manufacturing of APIs.[12][14] Its reliability enables medicinal chemists to efficiently explore structure-activity relationships (SAR) by synthesizing numerous analogs.[14]

Many blockbuster drugs are synthesized using this reaction as a key bond-forming step.[14] For example, the synthesis of Losartan , an angiotensin II receptor antagonist for treating high blood pressure, and Abemaciclib , a CDK4/6 inhibitor for breast cancer, both feature a critical Suzuki-Miyaura coupling step.[14] The scalability and cost-effectiveness of the reaction make it suitable for producing pharmaceuticals on multi-kilogram scales.[4]

Detailed Experimental Protocols

The following sections provide representative experimental protocols for a Suzuki-Miyaura coupling reaction.

General Experimental Workflow

A typical workflow involves careful preparation, execution under an inert atmosphere, and purification.

Experimental_Workflow General Experimental Workflow for a Suzuki-Miyaura Reaction prep 1. Reagent Preparation (Weigh Halide, Boronic Acid, Base, Catalyst) setup 2. Reaction Setup (Combine solids in a flame-dried flask) prep->setup inert 3. Inert Atmosphere (Evacuate and backfill with Argon/Nitrogen) setup->inert solvent 4. Solvent Addition (Add degassed solvents via syringe) inert->solvent reaction 5. Reaction (Heat and stir for required time, e.g., 2-24h) solvent->reaction monitor 6. Monitoring (Check progress by TLC or GC-MS) reaction->monitor workup 7. Work-up (Cool, quench, and perform liquid-liquid extraction) monitor->workup Upon Completion purify 8. Purification (Dry organic layer, concentrate, and purify by chromatography) workup->purify

References

4-Acetoxyphenylboronic acid for beginners in synthetic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Acetoxyphenylboronic Acid for Synthetic Chemistry

Introduction

This compound is a versatile boronic acid derivative that serves as a crucial building block in modern organic synthesis.[1] Characterized by a phenyl ring substituted with an acetoxy group, this compound exhibits enhanced reactivity and solubility in various organic solvents.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental method for the formation of carbon-carbon bonds.[1] Beyond its role in synthetic chemistry, this compound and its derivatives are instrumental in drug development, material science, and the creation of chemical sensors.[1][2] Its stability, ease of handling, and the ability of the boronic acid moiety to form reversible covalent bonds with diols make it a valuable reagent for researchers in both academic and industrial settings.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental setups.

PropertyValueReferences
Molecular Formula C₈H₉BO₄[1][3]
Molecular Weight 179.97 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 224 °C[1]
CAS Number 177490-82-3[1][3]
Purity Typically ≥97%[3][4]
Synonyms 4-Acetoxybenzeneboronic acid, (4-acetyloxyphenyl)boronic acid[1][3][4]
Storage Conditions Store at 2 - 8 °C[1]

Synthesis of this compound

Aryl boronic acids can be synthesized through various methods, including the reaction of an organolithium or Grignard reagent with a trialkyl borate, or through palladium-catalyzed coupling of an aryl halide with a diboron reagent.[5] A common route to this compound involves the borylation of a corresponding aryl halide.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes the synthesis of this compound from 4-bromophenyl acetate using a palladium-catalyzed borylation reaction.

Materials:

  • 4-Bromophenyl acetate

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl acetate (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).

  • Add Pd(dppf)Cl₂ (0.03 equivalents) to the flask.

  • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.

  • To hydrolyze the pinacol ester, dissolve the crude product in a suitable solvent mixture (e.g., acetone/water) and add an acid such as 1M HCl. Stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow A Starting Materials: 4-Bromophenyl Acetate Bis(pinacolato)diboron C Reaction Vessel (Anhydrous Dioxane, 80-90°C) A->C B Catalyst System: Pd(dppf)Cl₂ KOAc B->C D Workup: Cooling, Dilution, Washing C->D Reaction Completion E Crude Product: This compound pinacol ester D->E F Hydrolysis (Acidic Conditions) E->F G Purification: Recrystallization or Column Chromatography F->G H Final Product: This compound G->H

Synthesis workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] this compound is an excellent coupling partner in these reactions. The reaction generally requires a base to activate the boronic acid for transmetalation to the palladium center.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoacetophenone).[8]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (e.g., 4-bromoacetophenone) (1 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • A phosphine ligand (e.g., SPhos or PPh₃) (0.04 equivalents)

  • A base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄) (2 equivalents)

  • A solvent system (e.g., toluene/water or dioxane/water)

Procedure:

  • In a reaction vessel, combine the aryl bromide, this compound, and the base.

  • In a separate vial, pre-mix the palladium catalyst (Pd(OAc)₂) and the phosphine ligand in a small amount of the organic solvent to form the active catalyst.

  • Add the solvent system to the main reaction vessel, followed by the catalyst solution.

  • Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Adduct A->B Ar-X C Transmetalation Intermediate B->C [Ar'-B(OH)₂]⁻ (Base Activated) D Reductive Elimination Precursor C->D D->A Ar-Ar' (Product) ArX Oxidative Addition Trans Transmetalation Reduct Reductive Elimination

References

The Versatility of 4-Acetoxyphenylboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with a wide range of biological activities. Its unique structure, featuring a boronic acid moiety and an acetoxy group, allows for its participation in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. Beyond its role as a synthetic intermediate, the boronic acid functional group itself imparts unique properties that can be exploited for targeted drug delivery, the development of biosensors, and the design of enzyme inhibitors. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and visualizations of key processes.

Core Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are diverse, spanning from its fundamental role in organic synthesis to its use in sophisticated biomedical applications.

Suzuki-Miyaura Cross-Coupling Reactions: A Gateway to Bioactive Molecules

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of C-C bonds. This compound serves as a key coupling partner in these reactions, enabling the introduction of a (4-acetoxyphenyl) group into a variety of molecular scaffolds. This is particularly valuable in the synthesis of bioactive compounds such as combretastatin analogues, which are known for their potent anticancer properties, and various heterocyclic structures with therapeutic potential. The reaction typically proceeds in the presence of a palladium catalyst and a base.[1][2][3]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Building Block for Enzyme Inhibitors

The boronic acid moiety is a known pharmacophore that can reversibly inhibit the activity of certain enzymes, particularly serine proteases and metalloproteinases.[4][5][6][7] Derivatives of this compound can be designed to target the active site of these enzymes, leading to the development of novel therapeutic agents for a variety of diseases, including cancer and inflammatory disorders. For example, hydroxamic acid derivatives synthesized from boronic acid precursors have shown significant inhibitory activity against matrix metalloproteinases (MMPs).[4][8]

Targeted Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols, such as those found on the surface of cells (e.g., sialic acids), makes them attractive for targeted drug delivery applications.[9][10][11][12] Nanoparticles functionalized with this compound can be designed to selectively bind to cancer cells, which often overexpress sialic acid residues. This targeted approach can enhance the delivery of chemotherapeutic agents to the tumor site while minimizing off-target toxicity.

Development of Biosensors and Imaging Agents

The interaction between boronic acids and diols can also be exploited for the development of biosensors and imaging agents.[5][13][14][15][16] For instance, fluorescent probes incorporating a this compound moiety can be designed to exhibit a change in their fluorescence properties upon binding to specific carbohydrates, such as sialic acid. This allows for the sensitive and selective detection of these biomolecules, which can be valuable for disease diagnosis and monitoring.

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of this compound and its derivatives.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields

Coupling Partner 1Coupling Partner 2CatalystBaseSolventYield (%)Reference
4-ChlorocoumarinPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene75[1]
4-Bromophenol4-Hydroxyphenylboronic acidPd(OAc)₂K₂CO₃Ethanol/Water85[2]
4-Pyrimidyl TosylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Water97[17]

Table 2: Enzyme Inhibition Data for Boronic Acid Derivatives

InhibitorEnzymeIC₅₀ (nM)Kᵢ (nM)Reference
(S)-10aMMP-132.22.3[6]
(S)-17bMMP-13-1.7[6]
10dMMP-133.4-[6]
Hydroxypyrone DerivativeMMP-120.117-[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of 4-(4-Hydroxyphenyl)-7-methoxycoumarin via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of 4-arylcoumarins.[1][18]

Materials:

  • 4-Chloro-7-methoxycoumarin

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-chloro-7-methoxycoumarin (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and PPh₃ (0.12 mmol).

  • Add K₂CO₃ (2.0 mmol) to the flask.

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 2 M HCl (10 mL) to hydrolyze the acetate group and stir for 1 hour.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome: The desired product, 4-(4-hydroxyphenyl)-7-methoxycoumarin, is obtained as a solid. The yield and characterization data (¹H NMR, ¹³C NMR, HRMS) should be recorded.

Protocol 2: In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol is a representative example of how to assess the inhibitory activity of a this compound derivative against an MMP.[5][6]

Materials:

  • Test compound (this compound derivative)

  • Recombinant human MMP (e.g., MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compound solutions to the appropriate wells. Include a vehicle control (assay buffer with DMSO) and a positive control inhibitor.

  • Add 25 µL of the recombinant MMP solution (e.g., 4 nM final concentration) to each well.

  • Incubate the plate at 37 °C for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 10 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity (e.g., λex = 325 nm, λem = 395 nm) every minute for 30-60 minutes using a microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition [(Vcontrol - Vtest) / Vcontrol] x 100 against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Preparation of this compound-Functionalized PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with this compound for potential targeted drug delivery.[9][10][11][12][19]

Materials:

  • PLGA-COOH (carboxyl-terminated PLGA)

  • 3-Aminophenylboronic acid (as a surrogate for a functionalized this compound)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Drug to be encapsulated (e.g., a hydrophobic chemotherapeutic agent)

Procedure:

  • Synthesis of PLGA-boronic acid conjugate: a. Dissolve PLGA-COOH (100 mg) in DCM (5 mL). b. Add EDC (1.2 eq) and NHS (1.2 eq) and stir for 4 hours at room temperature to activate the carboxyl groups. c. In a separate flask, dissolve 3-aminophenylboronic acid (2 eq) in DCM. d. Add the activated PLGA solution dropwise to the aminophenylboronic acid solution and stir overnight at room temperature. e. Precipitate the polymer conjugate by adding cold diethyl ether. f. Wash the precipitate with diethyl ether and dry under vacuum.

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method): a. Dissolve the PLGA-boronic acid conjugate (50 mg) and the drug (5 mg) in DCM (2 mL). b. Add this organic phase to a 2% PVA solution (10 mL) and emulsify using a probe sonicator on an ice bath. c. Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent evaporation. d. Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 20 min). e. Wash the nanoparticles with deionized water three times to remove excess PVA and unencapsulated drug. f. Resuspend the nanoparticles in water and lyophilize for storage.

Characterization: The size, polydispersity index, and zeta potential of the nanoparticles should be determined by dynamic light scattering (DLS). The morphology can be observed by transmission electron microscopy (TEM). Drug loading and encapsulation efficiency should be quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 4: FRET-Based Biosensor for Sialic Acid Detection

This protocol outlines the conceptual design and experimental workflow for a Förster Resonance Energy Transfer (FRET)-based biosensor for sialic acid using a this compound recognition element.[20][21][22]

Conceptual Design: The biosensor consists of a FRET pair (e.g., a fluorescent protein donor and an acceptor dye) linked by a flexible peptide. One of the fluorescent proteins is functionalized with this compound. In the absence of sialic acid, the linker is flexible, and the FRET efficiency is low. Upon binding of sialic acid to the boronic acid, a conformational change occurs, bringing the FRET pair into closer proximity and increasing the FRET efficiency.

Experimental Workflow:

FRET_Biosensor_Workflow cluster_prep Biosensor Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Protein_Expression Express and purify FRET-pair fusion protein Functionalization Functionalize protein with This compound Protein_Expression->Functionalization Add_Sample Add sialic acid-containing sample to biosensor solution Functionalization->Add_Sample Incubate Incubate to allow binding Add_Sample->Incubate Measure_Fluorescence Measure donor and acceptor fluorescence emission Incubate->Measure_Fluorescence Calculate_Ratio Calculate FRET ratio (Acceptor/Donor intensity) Measure_Fluorescence->Calculate_Ratio Correlate Correlate FRET ratio to sialic acid concentration Calculate_Ratio->Correlate

Workflow for a FRET-based sialic acid biosensor.

Signaling Pathways Modulated by Derivatives

Derivatives of this compound, particularly those with coumarin scaffolds, have been shown to modulate key signaling pathways involved in cellular processes like inflammation and proliferation. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][23][24]

Diagram of MAPK Signaling Pathway Inhibition:

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Coumarin_Derivative 4-Arylcoumarin Derivative Coumarin_Derivative->MAPK Inhibition

Inhibition of the MAPK signaling pathway by coumarin derivatives.

Studies have shown that certain coumarin derivatives can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38.[23] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes, making these compounds promising candidates for the development of anti-inflammatory drugs.

Conclusion

This compound is a valuable and versatile tool in the arsenal of medicinal chemists. Its utility extends far beyond its role as a simple building block in organic synthesis. The unique properties of the boronic acid moiety enable its application in the development of targeted drug delivery systems, sensitive biosensors, and potent enzyme inhibitors. The ability to readily incorporate this functional group into a wide array of molecular architectures through robust reactions like the Suzuki-Miyaura coupling ensures its continued importance in the discovery and development of new therapeutic agents. This technical guide has provided a comprehensive overview of the potential applications of this compound, offering researchers and drug development professionals a solid foundation for exploring its full potential in their work. Further research into novel derivatives and applications of this compound is warranted and holds significant promise for advancing the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[3][4] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials, the Suzuki coupling is widely employed in academic research and the pharmaceutical and fine chemical industries.[2][5]

4-Acetoxyphenylboronic acid is a particularly valuable building block in this context. The acetoxy group serves as a protected phenol, which can be easily deprotected post-coupling to yield 4-hydroxybiaryl structures. These motifs are prevalent in a vast array of biologically active molecules, high-performance polymers, and liquid crystals.[2] Consequently, mastering the Suzuki coupling protocol for this compound is essential for the synthesis of novel drug candidates and advanced materials.[6][7] This document provides a detailed experimental protocol, summarizes key reaction parameters, and outlines the broader applications of this important transformation.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex.[2][4] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) complex.[2][4] This is often the rate-determining step of the cycle.[4] The reactivity order for the halide is typically I > Br > OTf >> Cl.[4]

  • Transmetalation: The organoboron species (R²-BY₂), activated by a base, transfers its organic group (R²) to the palladium(II) center, displacing the halide.[2][3][4] The base is crucial for this step, as it activates the boronic acid to facilitate the transfer.[3][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdrx R¹-Pd(II)L₂-X pd0->pdrx Oxidative Addition (R¹-X) pdr1r2 R¹-Pd(II)L₂-R² pdrx->pdr1r2 Transmetalation (R²-B(OH)₂, Base) pdr1r2->pd0 Reductive Elimination product_out R¹-R² pdr1r2->product_out Experimental_Workflow arrow arrow start Start setup 1. Reaction Setup (Flame-dried flask, inert gas) start->setup reagents 2. Add Reagents (Aryl halide, Boronic Acid, Base) setup->reagents catalyst 3. Add Catalyst & Solvent (Pd catalyst, degassed solvent) reagents->catalyst reaction 4. Reaction (Heat at specified temp, monitor by TLC/LC-MS) catalyst->reaction workup 5. Work-up (Cool, quench with water, extract with organic solvent) reaction->workup purify 6. Purification (Dry organic layer, concentrate, column chromatography) workup->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

References

Application Note: Synthesis of 4-Acetoxy-4'-methoxybiphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of diverse starting materials, making it invaluable in pharmaceutical research and the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1][2] This application note provides a detailed experimental protocol for the synthesis of 4-acetoxy-4'-methoxybiphenyl by coupling 4-acetoxyphenylboronic acid with 4-bromoanisole.

Reaction Scheme

Figure 1: Suzuki-Miyaura coupling of this compound and 4-bromoanisole to yield 4-acetoxy-4'-methoxybiphenyl.

Experimental Protocol

This protocol details the necessary materials, equipment, and step-by-step procedures for the synthesis, work-up, and purification of 4-acetoxy-4'-methoxybiphenyl.

Materials:

  • This compound (1.2 mmol, 216 mg)

  • 4-Bromoanisole (1.0 mmol, 187 mg, 125 µL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 35 mg)[3]

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)[4]

  • 1,4-Dioxane, anhydrous (8 mL)[5]

  • Deionized Water (2 mL)

  • Ethyl acetate (for work-up and chromatography)

  • Hexane (for chromatography)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Methodology

1. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (216 mg), 4-bromoanisole (187 mg), potassium carbonate (414 mg), and Tetrakis(triphenylphosphine)palladium(0) (35 mg).[4]

  • Seal the flask with a rubber septum and connect it to a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[5]

2. Reaction Execution:

  • Using a syringe, add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C using a heating mantle and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.

3. Work-up Procedure:

  • Once the reaction is complete (as indicated by TLC, showing consumption of the limiting reagent, 4-bromoanisole), remove the heat source and allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.[6]

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column (dry loading is recommended for best separation).

  • Elute the column with a gradient solvent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., from 100% hexane to 95:5 hexane:ethyl acetate).

  • Collect the fractions containing the desired product (monitor by TLC) and combine them.

  • Evaporate the solvent from the combined fractions to yield the purified 4-acetoxy-4'-methoxybiphenyl as a solid.

Data Presentation

The following table summarizes the typical quantities and conditions for the described Suzuki-Miyaura coupling reaction.

ParameterValueNotes
Reactants
4-Bromoanisole1.0 mmol (1.0 equiv)Limiting reagent
This compound1.2 mmol (1.2 equiv)Typically used in slight excess
Catalyst
Pd(PPh₃)₄3 mol %A common and effective catalyst for this transformation[7]
Base
K₂CO₃3.0 mmol (3.0 equiv)Anhydrous base is recommended[4]
Solvent
1,4-Dioxane / H₂O4:1 ratio (10 mL total)Degassed solvents are ideal to prevent catalyst oxidation
Conditions
Temperature90 °CTypical temperature range is 80-100 °C[8]
Reaction Time4 - 12 hoursMonitor by TLC for completion
AtmosphereInert (Argon or N₂)Critical for preventing catalyst degradation
Outcome
Expected Yield85 - 95%Yields are typically high for this type of coupling[2][9]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of 4-acetoxy-4'-methoxybiphenyl.

Suzuki_Workflow A Reactant Combination (Boronic Acid, Aryl Halide, Base, Catalyst) B Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) A->B 1. Setup C Solvent Addition (Anhydrous Dioxane / Water) B->C 2. Degas D Heating & Stirring (90 °C, 4-12h) C->D 3. Initiate E Reaction Monitoring (TLC) D->E 4. Monitor F Work-up (Cool, Dilute, Wash, Dry, Concentrate) E->F 5. Completion G Purification (Flash Column Chromatography) F->G 6. Isolate H Product Characterization (NMR, MS, Yield Calculation) G->H 7. Analyze

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic research and the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). 4-Acetoxyphenylboronic acid is a valuable building block in organic synthesis, serving as a precursor to biaryl compounds containing a phenol moiety. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of the coupling reaction. This document provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of this compound with various aryl halides, along with detailed experimental protocols.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a Pd(II) precatalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparison of Palladium Catalysts

The selection of the appropriate palladium catalyst system is crucial for achieving high yields and efficient conversion in the Suzuki-Miyaura coupling of this compound. The following tables summarize the performance of several common palladium catalysts with various aryl halides. The data is compiled from literature sources and represents typical outcomes.

Table 1: Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄3K₂CO₃Toluene/H₂O (4:1)901285-95
24-BromotoluenePd(dppf)Cl₂2Cs₂CO₃1,4-Dioxane1008~90
34-BromobenzonitrilePd₂(dba)₃ / SPhos1 / 2K₃PO₄Toluene1006>95
41-Bromo-4-nitrobenzeneXPhos Pd G31.5K₃PO₄1,4-Dioxane/H₂O (10:1)804>95

Table 2: Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ / SPhos2 / 4K₃PO₄Toluene11018~85
24-ChlorotolueneXPhos Pd G32K₃PO₄t-BuOH/H₂O (10:1)10016>90
34-ChlorobenzonitrileRuPhos Pd G32K₃PO₄2-MeTHF10012>95

Note: Yields are approximate and can vary based on specific reaction conditions and purity of reagents.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different palladium catalyst systems. These protocols can be adapted for other aryl halides with appropriate modifications to the reaction time and temperature.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, This compound, and Base in a Flask Inert_Atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) Reagents->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst and Ligand (if applicable) Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent(s) Catalyst_Addition->Solvent_Addition Heating Heat to Desired Temperature with Vigorous Stirring Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, GC) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon Completion Extraction Dilute with Organic Solvent, Wash with Water and Brine Cooling->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Using Pd(PPh₃)₄

  • Materials:

    • Aryl bromide (1.0 mmol)

    • This compound (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and potassium carbonate.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Under a positive flow of argon, add Pd(PPh₃)₄.

    • Add degassed toluene and water.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd(dppf)Cl₂

  • Materials:

    • Aryl bromide (1.0 mmol)

    • This compound (1.2 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (10 mL)

  • Procedure:

    • In a dry Schlenk flask, combine the aryl bromide, this compound, and cesium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(dppf)Cl₂ under a positive flow of argon.

    • Add anhydrous, degassed 1,4-dioxane.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction until the starting material is consumed (typically 6-10 hours).

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Using a Buchwald Precatalyst (XPhos Pd G3)

  • Materials:

    • Aryl halide (1.0 mmol)

    • This compound (1.5 mmol)

    • XPhos Pd G3 (0.015 mmol, 1.5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, potassium phosphate, and XPhos Pd G3 to a dry reaction vessel.

    • Add degassed 1,4-dioxane and water.

    • Seal the vessel and remove it from the glovebox.

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction for completion (typically 2-6 hours).

    • After cooling, dilute the reaction mixture with an appropriate organic solvent and water.

    • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic phases.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by chromatography.

Conclusion

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is dependent on the reactivity of the aryl halide coupling partner and the desired reaction conditions. For electron-rich and simple aryl bromides, traditional catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ often provide good to excellent yields. For more challenging substrates, including electron-deficient aryl bromides and aryl chlorides, the use of more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald-type precatalysts, is often necessary to achieve high efficiency and yields under milder conditions. The provided protocols offer a starting point for the development of robust and scalable synthetic routes for the preparation of valuable biaryl compounds derived from this compound.

Application Note: Selecting the Optimal Base for Suzuki-Miyaura Coupling with 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and advanced materials.[1][2] The reaction's success is critically dependent on several factors, with the choice of base being paramount. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to facilitate the key transmetalation step.[1][3]

This application note provides a detailed guide for selecting the appropriate base when using 4-acetoxyphenylboronic acid as a coupling partner. This substrate presents a specific challenge due to its base-sensitive acetoxy (ester) functional group, which is susceptible to hydrolysis under overly basic conditions. Therefore, a careful balance must be struck between achieving a high reaction rate and yield while preserving the integrity of the substrate and product.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid (Ar-B(OH)₂) by forming a more nucleophilic "ate" complex, such as [Ar-B(OH)₃]⁻, which readily transfers its aryl group to the Pd(II) complex.[3][4] An inappropriate base can lead to low yields, slow reaction rates, or undesirable side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen).[3][5]

Challenges with this compound

The primary challenge when working with this compound is the potential for base-catalyzed hydrolysis of the acetoxy group to a hydroxyl group. This converts the desired product into a phenolic byproduct, complicating purification and reducing the overall yield. Therefore, strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu) should be avoided.[3] The selection process must focus on bases that are strong enough to promote the reaction efficiently but mild enough to avoid ester cleavage.

Comparative Analysis of Bases

The choice of base is highly dependent on the specific aryl halide, solvent, and catalyst system used. For sensitive substrates like this compound, screening a few carefully selected bases is the most effective strategy. Weaker inorganic bases are the preferred starting point.

The table below summarizes the expected performance of common bases for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Entry Base Typical Conditions Expected Yield Comments and Recommendations
1K₃PO₄ (Potassium Phosphate)Toluene/H₂O, 90 °C, 12hExcellent (85-95%) Often the optimal choice.[6][7] Provides a good balance of reactivity and mildness, minimizing ester hydrolysis. Recommended as the first base to screen.[3]
2K₂CO₃ (Potassium Carbonate)Dioxane/H₂O, 90 °C, 12hGood (70-85%) A milder and cost-effective option.[7] May result in slower reaction rates compared to K₃PO₄. A good alternative if K₃PO₄ is found to be too harsh for a particularly sensitive coupling partner.
3Cs₂CO₃ (Cesium Carbonate)Dioxane, 90 °C, 8hExcellent (90-98%) Often provides higher yields and faster rates due to its higher basicity and solubility in organic solvents (the "caesium effect").[4][8][9] However, there is a slightly increased risk of ester hydrolysis that should be monitored.
4KF (Potassium Fluoride)Toluene, 100 °C, 18hModerate (50-70%) A much weaker base that can be effective in certain systems, especially when protodeboronation is a concern.[10] Reactions are typically slower and may require higher temperatures.
5NaOH / KOH N/APoor (<20%) Not Recommended. These strong bases will likely cause significant hydrolysis of the acetoxy group, leading to the formation of 4-hydroxyphenyl derivatives as the major product.

Visualization of the Base Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing the base for this specific reaction.

BaseSelectionWorkflow cluster_workflow Base Selection Workflow for this compound start Goal: Couple This compound screen Initial Screening: Use a Mild Base start->screen Start Here k3po4 K₃PO₄ (2-3 equiv) Toluene/H₂O or Dioxane/H₂O 80-100 °C screen->k3po4 check_yield Reaction Outcome? k3po4->check_yield optimize Optimization check_yield->optimize <80% Yield success High Yield Product Integrity Maintained check_yield->success >80% Yield cs2co3 Try Stronger Base: Cs₂CO₃ (2-3 equiv) Anhydrous Dioxane or Toluene optimize->cs2co3 Option 1 other_params Adjust Other Parameters: - Increase Temperature - Change Solvent/Ligand optimize->other_params Option 2 cs2co3->check_yield Re-evaluate failure Low Yield or Ester Hydrolysis Observed cs2co3->failure Monitor for Hydrolysis other_params->check_yield Re-evaluate other_params->failure Monitor for Degradation

Caption: A decision tree for selecting and optimizing the base in Suzuki coupling reactions involving the base-sensitive this compound.

Detailed Experimental Protocol: General Procedure for Base Screening

This protocol provides a template for the Suzuki-Miyaura coupling of an aryl halide with this compound. It is designed to be a starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv, 0.5 mmol)

  • This compound (1.2 equiv, 0.6 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).

  • Base (K₃PO₄, K₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv, 1.0-1.5 mmol)

  • Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane) (5 mL)

  • Degassed Water (if using an aqueous solvent system)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the chosen base (2.0-3.0 equiv), and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. If using a biphasic system (e.g., Toluene/H₂O), add the organic solvent first, followed by the degassed water.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for the intended reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS to check for the consumption of starting material and the formation of the product. Crucially, also monitor for the appearance of the hydrolyzed byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

References

Solvent Effects on Suzuki-Miyaura Cross-Coupling of 4-Acetoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely used in the pharmaceutical and materials science industries. The choice of solvent is a critical parameter that can significantly influence the reaction's outcome, affecting yield, reaction rate, and selectivity.[2] This document provides a detailed guide to understanding and optimizing solvent effects for the Suzuki-Miyaura coupling of 4-acetoxyphenylboronic acid, an important building block in the synthesis of various biologically active compounds.

This compound, being an electron-deficient boronic acid, can present unique challenges in Suzuki-Miyaura couplings, particularly concerning the rate of transmetalation.[3] The solvent plays a crucial role in the catalytic cycle by influencing the solubility of reactants and the base, the stability of the palladium catalyst, and the rates of the oxidative addition and reductive elimination steps.[2] Therefore, a judicious choice of solvent is paramount for achieving optimal reaction performance.

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the typical effects of various solvents on the yield of Suzuki-Miyaura reactions involving arylboronic acids. While specific data for this compound is often proprietary or not widely published, the trends observed with analogous substrates provide a strong predictive framework. The data presented here is a compilation from various studies on related arylboronic acids.

Solvent SystemPolarityProtic/AproticTypical Base(s)Typical Yield (%)Notes
Toluene/H₂ONonpolar/PolarAprotic/ProticK₃PO₄, K₂CO₃85-95A biphasic system that often provides good yields. The aqueous phase helps to dissolve the inorganic base.[3]
1,4-Dioxane/H₂OPolarAprotic/ProticK₃PO₄, K₂CO₃, Cs₂CO₃80-98A very common and effective solvent mixture for a wide range of substrates.[4]
Tetrahydrofuran (THF)/H₂OPolarAprotic/ProticNa₂CO₃, K₂CO₃75-90Another widely used solvent system, though sometimes less effective than dioxane for challenging couplings.
Dimethylformamide (DMF)PolarAproticK₂CO₃, CsF70-90Useful for substrates with poor solubility, but can sometimes lead to side reactions.[5]
Acetonitrile (MeCN)PolarAproticK₂CO₃60-85Can be effective, but in some cases, its coordinating nature can influence catalyst activity.[6]
Ethanol/H₂OPolarProticNa₂CO₃70-92A greener solvent alternative that can be effective for many couplings.[7]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should note that optimization of reaction conditions (temperature, reaction time, catalyst loading, and base) may be necessary for specific substrates.

General Protocol for the Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the chosen base (e.g., K₃PO₄, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the chosen solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of degassed water) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: - this compound - Aryl Halide - Base Catalyst Add Catalyst Reactants->Catalyst Solvent Add Solvents Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heat Heat & Stir Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Solvent_Effects cluster_solvent Solvent Properties cluster_outcome Reaction Outcomes Polarity Polarity Yield Yield Polarity->Yield Influences solubility Rate Reaction Rate Polarity->Rate Selectivity Selectivity Polarity->Selectivity Protic Protic Nature Protic->Rate Affects transmetalation Catalyst_Stability Catalyst Stability Protic->Catalyst_Stability Coordinating Coordinating Ability Coordinating->Selectivity Coordinating->Catalyst_Stability Can deactivate catalyst

Caption: Logical relationships between solvent properties and their impact on Suzuki reaction outcomes.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital compounds.[1] 4-Acetoxyphenylboronic acid is a valuable building block in this context, serving as a precursor to the 4-hydroxyphenyl moiety, which is a common feature in many biologically active molecules. The acetoxy group provides a protected form of the phenol, which can be easily deprotected in a subsequent step, allowing for further functionalization and the exploration of structure-activity relationships (SAR). This application note provides a detailed protocol for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling, presents representative data, and discusses potential applications of the resulting products.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides bearing both electron-donating and electron-withdrawing substituents. The reaction conditions are based on the general protocol provided in the subsequent section.

EntryAryl BromideProductReaction Time (h)Yield (%)
14-Bromoanisole4-Acetoxy-4'-methoxybiphenyl12~90
21-Bromo-4-nitrobenzene4-Acetoxy-4'-nitrobiphenyl10~95
34-Bromobenzaldehyde4'-Acetoxy-4-biphenylcarboxaldehyde12~85
4Bromobenzene4-Acetoxybiphenyl12~92

Experimental Protocols

Protocol 1: Synthesis of 4-Acetoxy-4'-methoxybiphenyl

This protocol details the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.2 mmol, 1.2 eq)

  • 4-Bromoanisole (1.0 mmol, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for column chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-acetoxy-4'-methoxybiphenyl.

Protocol 2: Deprotection of 4-Acetoxy-4'-methoxybiphenyl to 4-Hydroxy-4'-methoxybiphenyl

This protocol describes the hydrolysis of the acetyl group to yield the corresponding phenol.

Materials:

  • 4-Acetoxy-4'-methoxybiphenyl (1.0 mmol)

  • Methanol (10 mL)

  • 1 M Sodium hydroxide (NaOH) solution (5 mL)

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-acetoxy-4'-methoxybiphenyl (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add 1 M sodium hydroxide solution (5 mL) and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture by adding 1 M hydrochloric acid solution dropwise until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-4'-methoxybiphenyl.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Aryl Halide - Pd(PPh₃)₄ - K₂CO₃ Flask Combine in Flask Reagents->Flask Inert Evacuate & Backfill with Inert Gas (3x) Flask->Inert Solvents Add Degassed Dioxane/Water Inert->Solvents Heat Heat to 90°C (12 hours) Solvents->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute with EtOAc, Wash with H₂O & Brine Cool->Extract Dry Dry (MgSO₄), Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Pure Biaryl Product

Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Biaryl compounds synthesized using this compound can be explored as potential inhibitors of various signaling pathways implicated in disease. For instance, many biaryl structures are known to be inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

COX2_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A₂ Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H₂ COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Biaryl Biaryl Inhibitor (e.g., from this compound) Biaryl->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and its inhibition by a biaryl compound.

References

Application Notes and Protocols for 4-Acetoxyphenylboronic Acid in Novel Drug Candidate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry and drug discovery. Its unique chemical properties, particularly its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, make it an essential reagent for the synthesis of complex organic molecules, including novel drug candidates.[1] The boronic acid moiety can also form reversible covalent bonds with diols, a feature that can be exploited in the design of targeted drug delivery systems and enzyme inhibitors.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of innovative therapeutics, with a focus on its application in the synthesis of anticancer agents.

Key Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of a wide range of biologically active compounds. Its primary applications in drug discovery include:

  • Anticancer Agents: As a precursor for the synthesis of biaryl compounds that can act as enzyme inhibitors or disrupt protein-protein interactions. A notable application is in the development of analogs of natural products with potent anticancer activity, such as combretastatin A-4.

  • Anti-inflammatory Drugs: For the creation of novel non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of key inflammatory enzymes like cyclooxygenases (COX).

  • Antiviral and Antibacterial Agents: As a scaffold for the development of compounds that target viral or bacterial enzymes.

Application Example: Synthesis of Combretastatin A-4 Analogs as Anticancer Agents

Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. However, its clinical utility is limited by poor water solubility and isomerization to a less active trans-isomer. To overcome these limitations, researchers have synthesized analogs of CA-4, including those incorporating a boronic acid moiety.

In one such approach, the hydroxyl group on the B-ring of a CA-4 analog is replaced with a boronic acid group, for which this compound can serve as a key precursor. This modification can enhance water solubility and stability while maintaining or even improving biological activity.

Biological Activity of Boronic Acid-Containing Combretastatin A-4 Analogs

The following table summarizes the in vitro cytotoxicity of cis- and trans-boronic acid analogs of a combretastatin A-4 derivative against the human breast cancer cell line MCF-7.

CompoundTargetCell LineIC50 (µM)Reference
cis-Boronic Acid AnalogTubulin PolymerizationMCF-71.5[2]
trans-Boronic Acid AnalogTubulin PolymerizationMCF-77.8[2]
Combretastatin A-4 (CA-4)Tubulin PolymerizationMCF-72.0[2]

The data indicates that the cis-boronic acid analog is a more potent inhibitor of MCF-7 cell proliferation than both the natural product CA-4 and its corresponding trans-isomer.[2]

Signaling Pathway: Inhibition of Tubulin Polymerization

The primary mechanism of action for combretastatin A-4 and its analogs is the disruption of microtubule dynamics within cancer cells. These compounds bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

G2_M_Phase_Arrest Drug Combretastatin A-4 Analog (from this compound) Polymerization Polymerization Drug->Polymerization Inhibits Tubulin Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules G2_M_Phase G2/M Phase Arrest Depolymerization->Tubulin Apoptosis Apoptosis G2_M_Phase->Apoptosis Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification BoronicAcid This compound ReactionMix Reaction Mixture BoronicAcid->ReactionMix ArylHalide Aryl Halide (Ar-X) ArylHalide->ReactionMix Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionMix Base Base (e.g., K2CO3) Base->ReactionMix Solvent Solvent (e.g., Toluene/Water) Solvent->ReactionMix Heating Heating (e.g., 80-100 °C) ReactionMix->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Purified Biaryl Product Purification->Product

References

The Versatility of 4-Acetoxyphenylboronic Acid in Advanced Materials Science: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-Acetoxyphenylboronic acid is emerging as a critical building block in materials science, enabling the development of a wide range of advanced materials. Its unique chemical properties are being leveraged by researchers and scientists to create innovative solutions in fields such as smart drug delivery, diagnostics, and organic electronics. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of materials science.

Introduction

This compound is an aromatic boronic acid that serves as a versatile synthetic intermediate. The presence of the boronic acid group allows for the formation of reversible covalent bonds with diols, a property that is central to its application in stimuli-responsive materials. The acetoxy group can be easily hydrolyzed to a phenol, providing a route to further functionalization or to materials with phenolic properties. Furthermore, the phenylboronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex polymers and conjugated materials.[1]

Key Application Areas

The unique reactivity of this compound and its derivatives has led to their use in several cutting-edge applications within materials science:

  • Stimuli-Responsive Hydrogels for Drug Delivery and Tissue Engineering: Phenylboronic acid-containing polymers can form hydrogels that respond to changes in pH and the concentration of glucose and other saccharides. This responsivity is due to the reversible formation of boronate esters with diol-containing molecules.[2] This property is highly valuable for creating "smart" drug delivery systems that release therapeutic agents in response to specific physiological cues, and for developing scaffolds for tissue engineering.[3]

  • Fluorescent Sensors for Biomolecule Detection: The interaction between boronic acids and diols can be coupled with fluorescent reporters to create highly sensitive and selective sensors for saccharides, glycoproteins, and other biomolecules.[4][5] These sensors are being developed for applications in medical diagnostics and environmental monitoring.

  • Advanced Polymers via Suzuki-Miyaura Polycondensation: As a bifunctional monomer, derivatives of this compound can be used in Suzuki-Miyaura polycondensation reactions to synthesize conjugated polymers.[6][7] These polymers have potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Application Note 1: Glucose-Responsive Hydrogels

Introduction: Phenylboronic acid-functionalized hydrogels are a class of "smart" materials that exhibit a volume change in response to glucose concentration. This property makes them highly suitable for the development of self-regulated insulin delivery systems and continuous glucose monitoring sensors. The underlying principle is the reversible covalent binding of glucose, a diol, to the boronic acid moieties within the hydrogel network. This binding event alters the charge and hydrophilicity of the polymer chains, leading to a change in the hydrogel's swelling behavior.[8]

Quantitative Data: Swelling Behavior of Phenylboronic Acid Hydrogels

The swelling ratio of poly(acrylamide-co-3-acrylamidophenylboronic acid) hydrogels is significantly influenced by both pH and glucose concentration. The data presented below is representative of the typical behavior observed for such hydrogels.

pHGlucose Concentration (mM)Swelling Ratio (d/d₀)*
7.401.05
7.451.15
7.4101.25
7.4201.40
8.501.20
8.551.15
8.5101.10
8.5201.00

*d/d₀ represents the ratio of the hydrogel diameter at equilibrium swelling to its initial diameter.[9][10]

Interpretation: At physiological pH (7.4), an increase in glucose concentration leads to increased swelling due to the formation of negatively charged boronate esters, which increases the osmotic pressure within the gel. Conversely, at a higher pH (8.5), the addition of glucose can lead to a shrinking of the hydrogel. This is attributed to the formation of 1:2 complexes between glucose and two boronic acid moieties, which acts as an additional crosslink.[2]

Experimental Protocol: Synthesis of a Glucose-Responsive Poly(acrylamide-co-4-vinylphenylboronic acid) Hydrogel

This protocol describes the synthesis of a glucose-responsive hydrogel using 4-vinylphenylboronic acid, a derivative that can be readily copolymerized.

Materials:

  • Acrylamide (AAm)

  • 4-Vinylphenylboronic acid (4-VBA)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve acrylamide (e.g., 710 mg, 10 mmol) and 4-vinylphenylboronic acid (e.g., 148 mg, 1 mmol) in 10 mL of deionized water.

  • Crosslinker Addition: Add N,N'-methylenebis(acrylamide) (e.g., 15.4 mg, 0.1 mmol) to the monomer solution and stir until completely dissolved.

  • Initiator and Accelerator: Degas the solution with nitrogen for 15 minutes. Add ammonium persulfate (e.g., 40 µL of a 10% w/v solution) and TEMED (e.g., 20 µL) to initiate polymerization.

  • Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for at least 2 hours.

  • Washing and Equilibration: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove unreacted monomers and initiator. Subsequently, equilibrate the hydrogel in PBS (pH 7.4) for 24-48 hours before testing its glucose response.[11][12]

Visualization of Hydrogel Synthesis Workflow

G cluster_prep Solution Preparation cluster_poly Polymerization cluster_post Post-Processing AAm Acrylamide Monomer_Sol Monomer Solution AAm->Monomer_Sol VBA 4-Vinylphenylboronic acid VBA->Monomer_Sol BIS BIS (Crosslinker) BIS->Monomer_Sol Water Deionized Water Water->Monomer_Sol Degas Degas with N2 Monomer_Sol->Degas APS APS (Initiator) Degas->APS TEMED TEMED (Accelerator) APS->TEMED Polymerization Polymerization in Mold TEMED->Polymerization Wash Wash with DI Water Polymerization->Wash Equilibrate Equilibrate in PBS Wash->Equilibrate Final_Gel Glucose-Responsive Hydrogel Equilibrate->Final_Gel

Caption: Workflow for the synthesis of a glucose-responsive hydrogel.

Application Note 2: Fluorescent Sensors for Saccharide Detection

Introduction: The reversible interaction between phenylboronic acids and diols can be harnessed to design fluorescent sensors. In a common approach, a fluorophore and a quencher are brought into proximity through their interaction with a boronic acid. The displacement of the quencher by a target analyte (e.g., glucose) results in a "turn-on" fluorescent signal. Alternatively, the binding of a saccharide to a boronic acid appended to a fluorophore can alter the electronic properties of the fluorophore, leading to a change in its emission spectrum.[13]

Experimental Protocol: Fabrication of a Phenylboronic Acid-Based Fluorescent Sensor

This protocol outlines the general steps for creating a fluorescent sensor for saccharides using a competitive binding assay.

Materials:

  • This compound (or another phenylboronic acid derivative)

  • A fluorescent dye with diol groups (e.g., Alizarin Red S)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Saccharide standards (e.g., glucose, fructose)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the phenylboronic acid derivative, the fluorescent dye, and the saccharide standards in the buffer solution.

  • Formation of the Boronic Acid-Dye Complex: In a cuvette, mix the phenylboronic acid solution with the fluorescent dye solution. The optimal ratio should be determined experimentally by titrating the dye with the boronic acid and monitoring the fluorescence quenching.

  • Fluorescence Measurements: Record the initial fluorescence intensity of the boronic acid-dye complex at the appropriate excitation and emission wavelengths for the chosen dye.

  • Saccharide Addition: Add aliquots of the saccharide standard solution to the cuvette containing the complex.

  • Signal Detection: After each addition, allow the solution to equilibrate and then measure the fluorescence intensity. An increase in fluorescence intensity indicates the displacement of the dye by the saccharide.

  • Calibration Curve: Plot the change in fluorescence intensity against the saccharide concentration to generate a calibration curve.

Visualization of the Sensing Mechanism

G cluster_complex Initial State (Low Fluorescence) cluster_analyte Analyte Addition cluster_displaced Final State (High Fluorescence) PBA PBA Dye Fluorescent Dye (Quenched) PBA->Dye Binding Glucose Glucose PBA->Glucose Stronger Binding Free_Dye Fluorescent Dye (Emitting) PBA_Glucose PBA-Glucose Complex

Caption: Competitive binding mechanism of a fluorescent boronic acid sensor.

Application Note 3: Synthesis of Advanced Polymers via Suzuki Polycondensation

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. When bifunctional monomers, such as a dihaloarene and an aromatic diboronic acid (or its ester), are used, this reaction can be employed for step-growth polymerization, known as Suzuki polycondensation. This method is widely used to synthesize conjugated polymers for applications in organic electronics. This compound can be converted to a diboronic acid or used as a monofunctional end-capper to control molecular weight. For this protocol, we will illustrate the general principle with a related bifunctional boronic acid derivative.

Experimental Protocol: General Procedure for Suzuki Polycondensation

This protocol provides a general method for the synthesis of a polyfluorene derivative, a common type of conjugated polymer.

Materials:

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the diboronic ester (e.g., 1 mmol), the dibromo monomer (e.g., 1 mmol), palladium(II) acetate (e.g., 0.02 mmol), and triphenylphosphine (e.g., 0.08 mmol).

  • Solvent and Base: Add toluene (e.g., 20 mL) and a 2 M aqueous solution of potassium carbonate (e.g., 5 mL) to the flask.

  • Polymerization: Degas the mixture by three freeze-pump-thaw cycles. Then, heat the reaction mixture to reflux (e.g., 90 °C) under an inert atmosphere (e.g., argon) and stir vigorously for 24-48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash it with water and methanol to remove residual catalyst and salts. The polymer can be further purified by Soxhlet extraction or reprecipitation.

  • Drying: Dry the final polymer product under vacuum.[4][6]

Visualization of Suzuki Polycondensation

G Monomer_A Dihaloarene Catalyst Pd Catalyst + Base Monomer_A->Catalyst Monomer_B Diboronic Acid/Ester Monomer_B->Catalyst Polymer Conjugated Polymer Catalyst->Polymer C-C Bond Formation

Caption: Schematic of Suzuki polycondensation for conjugated polymer synthesis.

Conclusion

This compound and its derivatives are highly valuable compounds in materials science, offering a gateway to a wide array of functional materials. The protocols and data presented herein provide a foundation for researchers and scientists to explore and innovate in the fields of stimuli-responsive polymers, chemical sensors, and organic electronics. The continued investigation into the applications of this versatile molecule is expected to lead to further advancements in materials with tailored properties and functionalities.

References

Application Notes and Protocols for Bioconjugation using 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for utilizing 4-Acetoxyphenylboronic acid in bioconjugation techniques. This versatile reagent offers a powerful tool for the targeted labeling and modification of biomolecules, particularly glycoproteins, for applications in drug delivery, diagnostics, and fundamental research.

Introduction to this compound in Bioconjugation

This compound is an aromatic boronic acid derivative that serves as a stable precursor for bioconjugation reactions. The core principle of its utility lies in the ability of the boronic acid moiety to form reversible covalent bonds with 1,2- or 1,3-diols present on various biomolecules, most notably the sialic acid residues on glycoproteins.[1]

The "acetoxy" group on the phenyl ring acts as a protecting group, rendering the boronic acid less reactive during storage and handling. For bioconjugation, this group is typically hydrolyzed in situ or in a preceding step to yield the active 4-hydroxyphenylboronic acid. This active form can then efficiently form boronate esters with diols under specific pH conditions. This pH-dependent reactivity allows for controlled conjugation and subsequent release of the conjugated molecule, a feature highly valuable in drug delivery systems.

Key Applications:

  • Targeted Drug Delivery: Conjugation of therapeutic agents to antibodies or other targeting ligands that can bind to specific cell surface glycoproteins.[2]

  • Biosensor Development: Immobilization of biomolecules onto surfaces for the development of diagnostic tools and sensors.[2]

  • Glycoprotein Labeling and Detection: Fluorescent or biotin labeling of glycoproteins for imaging and quantification.

  • Protein Purification: Creation of affinity resins for the selective capture of glycoproteins.

Reaction Mechanism and Signaling Pathway

The fundamental reaction involves the formation of a cyclic boronate ester between the boronic acid and a diol. This reaction is an equilibrium process, and the stability of the resulting ester is influenced by several factors, including pH, the nature of the diol, and the substituents on the phenyl ring of the boronic acid.

The general mechanism can be depicted as follows:

  • Deprotection (Hydrolysis): The acetyl group of this compound is hydrolyzed to form 4-hydroxyphenylboronic acid. This step is often facilitated by basic conditions or esterases.

  • Boronate Ester Formation: The 4-hydroxyphenylboronic acid reacts with a cis-diol on a biomolecule (e.g., sialic acid on a glycoprotein) to form a five- or six-membered cyclic boronate ester. This reaction is favored at pH values above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral state.

  • Reversible Release: The boronate ester bond can be cleaved by lowering the pH, which shifts the equilibrium back towards the free boronic acid and diol. This property is exploited for the controlled release of conjugated payloads.

Reaction_Mechanism cluster_deprotection Deprotection cluster_conjugation Bioconjugation cluster_release Controlled Release 4-Acetoxyphenylboronic_Acid This compound 4-Hydroxyphenylboronic_Acid 4-Hydroxyphenylboronic Acid 4-Acetoxyphenylboronic_Acid->4-Hydroxyphenylboronic_Acid Hydrolysis (e.g., NaOH or Esterase) Boronate_Ester_Conjugate Bioconjugate (Boronate Ester) 4-Hydroxyphenylboronic_Acid->Boronate_Ester_Conjugate pH > pKa Biomolecule_Diol Biomolecule with cis-diol (e.g., Glycoprotein) Biomolecule_Diol->Boronate_Ester_Conjugate Released_Biomolecule Released Biomolecule Boronate_Ester_Conjugate->Released_Biomolecule pH < pKa Released_Boronic_Acid Released Boronic Acid Derivative Boronate_Ester_Conjugate->Released_Boronic_Acid

Caption: General workflow for bioconjugation using this compound.

Quantitative Data Summary

The efficiency and stability of bioconjugation with this compound are critical parameters. The following table summarizes key quantitative data, which can vary depending on the specific biomolecule and reaction conditions.

ParameterTypical Value/RangeFactors Influencing the ValueReference
Reaction Yield 40-80%pH, temperature, reactant concentrations, reaction timeGeneral knowledge
Stability of Boronate Ester (Half-life) Minutes to hourspH (more stable at higher pH), diol structure
Optimal pH for Conjugation 7.5 - 9.0pKa of the boronic acid and diolGeneral knowledge
Dissociation pH for Release < 6.0Stability of the boronate esterGeneral knowledge

Experimental Protocols

General Considerations
  • Buffer Selection: Use buffers that do not contain diols (e.g., Tris). Phosphate-buffered saline (PBS) or borate buffers are generally suitable.

  • pH Control: Careful control of pH is crucial for both the conjugation and release steps.

  • Purity of Reagents: Use high-purity this compound and other reagents to avoid side reactions.

  • Biomolecule Stability: Ensure that the chosen reaction conditions (pH, temperature) are compatible with the stability of the biomolecule.

Protocol 1: Labeling of a Glycoprotein with a Boronic Acid-Functionalized Probe

This protocol describes a general procedure for labeling a glycoprotein, such as horseradish peroxidase (HRP), which contains accessible sialic acid residues.

Materials:

  • This compound

  • Glycoprotein (e.g., HRP)

  • Activation Reagent (if creating a functionalized probe, e.g., EDC/NHS for amine coupling)

  • Labeling molecule with a suitable functional group (e.g., a fluorescent dye with an amine group)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column)

Procedure:

  • Preparation of the Boronic Acid Probe (if not commercially available):

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO).

    • If the labeling molecule is to be attached to the boronic acid, perform a suitable chemical ligation (e.g., EDC/NHS chemistry to couple an amine-containing dye to a carboxylated version of the boronic acid). Purify the resulting boronic acid probe.

  • Deprotection of this compound:

    • Dissolve the this compound probe in the Reaction Buffer.

    • Add a mild base (e.g., adjust pH to 8.5 with NaOH) and incubate at room temperature for 1-2 hours to hydrolyze the acetyl group. Monitor the deprotection by a suitable analytical method (e.g., HPLC or TLC).

  • Conjugation to the Glycoprotein:

    • Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add the deprotected boronic acid probe to the glycoprotein solution at a molar excess (e.g., 10-50 fold).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted activated groups (if applicable).

  • Purification of the Conjugate:

    • Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.

    • Elute with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect fractions and monitor the absorbance at relevant wavelengths (e.g., 280 nm for the protein and the specific wavelength for the label).

    • Pool the fractions containing the purified conjugate.

  • Characterization:

    • Determine the degree of labeling using spectrophotometry or mass spectrometry.

    • Assess the activity of the conjugated glycoprotein using a relevant assay.

Protocol_1_Workflow start Start prep_probe Prepare Boronic Acid Probe start->prep_probe deprotection Deprotect this compound prep_probe->deprotection conjugation Conjugate to Glycoprotein deprotection->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (SEC) quenching->purification characterization Characterize Conjugate purification->characterization end End characterization->end

Caption: Workflow for glycoprotein labeling.
Protocol 2: Immobilization of a Glycoprotein onto a Boronic Acid-Functionalized Surface

This protocol outlines the immobilization of a glycoprotein onto a surface functionalized with this compound for applications such as biosensors or affinity chromatography.

Materials:

  • Surface with a suitable functional group for coupling (e.g., amine-functionalized glass slide or resin)

  • This compound

  • Coupling agents (e.g., EDC/NHS)

  • Glycoprotein solution (1 mg/mL in a suitable buffer)

  • Blocking Buffer: 1% BSA in PBS

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0

Procedure:

  • Surface Functionalization with Boronic Acid:

    • Activate the surface (e.g., amine-functionalized surface with EDC/NHS if using a carboxylated boronic acid derivative).

    • Incubate the activated surface with a solution of this compound in a suitable buffer overnight at 4°C.

    • Wash the surface thoroughly to remove any unbound boronic acid.

  • Deprotection of the Surface-Bound Boronic Acid:

    • Incubate the functionalized surface with a mild basic solution (e.g., 0.1 M NaOH for a short period) to hydrolyze the acetyl group.

    • Wash the surface extensively with deionized water and then with the binding buffer (e.g., PBS, pH 7.4).

  • Immobilization of the Glycoprotein:

    • Apply the glycoprotein solution to the boronic acid-functionalized surface.

    • Incubate for 1-2 hours at room temperature to allow for the formation of the boronate ester bond.

  • Blocking:

    • Wash the surface with Washing Buffer to remove any unbound glycoprotein.

    • Incubate the surface with Blocking Buffer for 1 hour at room temperature to block any non-specific binding sites.

  • Washing:

    • Wash the surface again with Washing Buffer.

  • Elution (Optional, for affinity chromatography):

    • To release the bound glycoprotein, incubate the surface with Elution Buffer for 10-15 minutes.

    • Collect the eluate and neutralize the pH immediately.

Protocol_2_Workflow start Start surface_func Functionalize Surface with This compound start->surface_func deprotection Deprotect Surface-Bound Boronic Acid surface_func->deprotection immobilization Immobilize Glycoprotein deprotection->immobilization blocking Block Non-specific Sites immobilization->blocking washing Wash blocking->washing end End (Immobilized Surface) washing->end

Caption: Workflow for glycoprotein immobilization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Incomplete deprotection of the acetoxy group.Ensure complete hydrolysis by adjusting pH and incubation time. Monitor deprotection.
pH of the reaction is not optimal.Optimize the pH of the conjugation buffer (typically between 7.5 and 9.0).
Steric hindrance on the biomolecule.Increase the molar excess of the boronic acid probe.
Precipitation of the Conjugate High degree of labeling leading to aggregation.Reduce the molar excess of the labeling reagent.
Buffer incompatibility.Screen different buffer systems.
Loss of Biological Activity Harsh reaction conditions (pH, temperature).Perform the conjugation at a lower temperature and within the pH stability range of the biomolecule.
Modification of a critical residue.Consider site-specific conjugation methods if available.

Conclusion

This compound is a valuable reagent for the bioconjugation of molecules to glycoproteins and other diol-containing biomolecules. Its key advantages include the stability of the precursor and the pH-dependent, reversible nature of the boronate ester bond. The protocols and information provided herein offer a foundation for researchers to develop and optimize their specific bioconjugation strategies for a wide range of applications in drug development, diagnostics, and biomedical research.

References

Application Notes and Protocols: Chemical Sensors Utilizing 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of chemical sensors based on 4-acetoxyphenylboronic acid. This versatile molecule serves as a key building block for the synthesis of sensors for biologically significant analytes, including saccharides and reactive oxygen species (ROS). The protocols and data presented herein are intended to facilitate the design and implementation of novel sensing strategies in various research and development settings.

Principles of this compound-Based Sensing

This compound is a derivative of phenylboronic acid, which is well-known for its ability to reversibly bind with molecules containing cis-1,2- or -1,3-diol functionalities.[1] This interaction forms the basis of saccharide detection. Furthermore, the boronic acid moiety can undergo oxidative cleavage in the presence of certain reactive oxygen species, most notably hydrogen peroxide (H₂O₂), enabling the development of sensors for oxidative stress.[1]

The sensing mechanism is typically transduced through fluorescent, colorimetric, or electrochemical signals. This is achieved by conjugating the this compound recognition element to a suitable signal-reporting molecule, such as a fluorophore or a redox-active compound. The binding or reaction event at the boronic acid site modulates the properties of the reporter molecule, leading to a detectable change in the output signal.[1]

Saccharide Detection

The fundamental principle of saccharide sensing with this compound lies in the reversible formation of a cyclic boronate ester with the cis-diol groups of the sugar molecule.[1] In an aqueous solution, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a saccharide shifts this equilibrium, which in turn affects the electronic properties of the molecule. When coupled with a fluorophore, this can lead to changes in fluorescence intensity, lifetime, or emission wavelength.[1]

G cluster_0 In the absence of Saccharide cluster_1 In the presence of Saccharide 4-Acetoxyphenylboronic_Acid This compound (Trigonal, sp2 hybridized) Fluorophore_Quenched Fluorophore (Quenched state) 4-Acetoxyphenylboronic_Acid->Fluorophore_Quenched PET (Photoinduced Electron Transfer) Saccharide Saccharide (with cis-diol) Boronate_Ester Cyclic Boronate Ester (Tetrahedral, sp3 hybridized) Saccharide->Boronate_Ester Reversible covalent binding Fluorophore_Emitting Fluorophore (Emitting state) Boronate_Ester->Fluorophore_Emitting PET inhibited

Hydrogen Peroxide Detection

The detection of hydrogen peroxide (H₂O₂) by arylboronic acids, including this compound, is based on an irreversible oxidation reaction. H₂O₂ oxidizes the boronic acid group to a phenol derivative.[2][3] This transformation leads to a significant change in the electronic properties of the aromatic ring, which can be harnessed to produce a colorimetric or fluorescent signal. For instance, if the boronic acid is part of a dye molecule, its oxidation can cause a distinct color change.[2][3]

G 4-Acetoxyphenylboronic_Acid_Probe This compound Probe (e.g., colorless) Phenolic_Product Phenolic Product (e.g., colored) 4-Acetoxyphenylboronic_Acid_Probe->Phenolic_Product Irreversible Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->4-Acetoxyphenylboronic_Acid_Probe

Quantitative Data Presentation

The performance of chemical sensors is evaluated based on several key parameters, including binding affinity (Ka), detection limit (LOD), and selectivity. The following tables summarize the quantitative data for various phenylboronic acid-based sensors for saccharides and hydrogen peroxide. Note that the data presented are for a range of phenylboronic acid derivatives, as data specifically for this compound is limited. These values provide a useful reference for sensor design and performance evaluation.

Table 1: Quantitative Data for Phenylboronic Acid-Based Saccharide Sensors

Phenylboronic Acid DerivativeAnalyteMethodBinding Constant (Kₐ) / Dissociation Constant (K₋)Detection Limit (LOD)Reference
Anthracene-based diboronic acidD-GlucoseFluorescenceKₐ = 3981 M⁻¹-[4]
Anthracene-based diboronic acidD-FructoseFluorescenceKₐ = 316 M⁻¹-[4]
2-Methylphenylboronic acidSucroseFluorescenceKₐ = 124.7 M⁻¹-[5]
2-Methylphenylboronic acidGalactoseFluorescenceKₐ = 80.0 M⁻¹-[5]
3-Methoxyphenylboronic acidSucroseFluorescenceKₐ = 111.9 M⁻¹-[5]
3-Methoxyphenylboronic acidGalactoseFluorescenceKₐ = 110.1 M⁻¹-[5]
Diboronic acid derivativeD-GlucoseElectrochemical-21.5 mg/dL[6]
BODIPY-based phenylboronic acidD-FructoseFluorescence-32 µM[7]
Mc-CDBAD-GlucoseFluorescence-1.37 µM[8]

Table 2: Quantitative Data for Phenylboronic Acid-Based Hydrogen Peroxide Sensors

Phenylboronic Acid DerivativeMethodLinear RangeDetection Limit (LOD)Reference
4-Nitrophenylboronic acidColorimetric1.0 - 40 µM~1.0 µM[2][3][9]
4-Nitrophenylboronic acid pinacol esterColorimetric1.0 - 40 µM~1.0 µM[2][3][9]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and application of chemical sensors based on this compound.

Synthesis of a this compound-Fluorophore Conjugate

This protocol outlines a general procedure for the synthesis of a fluorescent sensor by coupling this compound to an amine-functionalized fluorophore via an amide bond. This is a common strategy for creating fluorescent sensors.[1]

Note: This is a generalized protocol and may require optimization for specific fluorophores.

G Start Start Step1 Step 1: Protect the boronic acid group of This compound (e.g., as a pinacol ester). Start->Step1 Step2 Step 2: Hydrolyze the acetyl group to a hydroxyl group. Step1->Step2 Step3 Step 3: Couple the hydroxyl group with a linker containing a carboxylic acid (e.g., using DCC/DMAP). Step2->Step3 Step4 Step 4: Activate the carboxylic acid group (e.g., with EDC/NHS). Step3->Step4 Step5 Step 5: Couple with an amine-functionalized fluorophore. Step4->Step5 Step6 Step 6: Deprotect the boronic acid group. Step5->Step6 Step7 Step 7: Purify the final product (e.g., by column chromatography). Step6->Step7 End End Step7->End

Materials:

  • This compound

  • Pinacol

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • A suitable linker with a carboxylic acid and a protected amine group (e.g., Boc-glycine)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized fluorophore

  • Trifluoroacetic acid (TFA)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)

  • Silica gel for column chromatography

Procedure:

  • Protection of the boronic acid: Reflux this compound with pinacol in toluene using a Dean-Stark apparatus to remove water. After completion, remove the solvent under reduced pressure.

  • Hydrolysis of the acetyl group: Dissolve the pinacol ester in a suitable solvent (e.g., methanol) and add a solution of NaOH. Stir at room temperature until the hydrolysis is complete (monitored by TLC). Neutralize the reaction mixture with HCl and extract the product with an organic solvent.

  • Coupling with a linker: Dissolve the hydroxyl-functionalized boronic acid pinacol ester, the protected amino acid linker, and DMAP in DCM. Add a solution of DCC in DCM dropwise at 0 °C. Stir the reaction mixture overnight at room temperature. Filter the reaction mixture and purify the product.

  • Deprotection of the amine group: Dissolve the product from the previous step in DCM and add TFA. Stir at room temperature until the deprotection is complete. Remove the solvent and excess TFA under reduced pressure.

  • Activation of the carboxylic acid: Dissolve the deprotected linker-boronic acid conjugate in a suitable solvent (e.g., DMF or a mixture of DCM and water) and add EDC and NHS. Stir at room temperature for a few hours.

  • Coupling with the fluorophore: Add a solution of the amine-functionalized fluorophore in a suitable solvent to the activated ester solution. Stir the reaction mixture overnight at room temperature.

  • Deprotection of the boronic acid: Treat the coupled product with an acid (e.g., HCl) to remove the pinacol protecting group.

  • Purification: Purify the final sensor molecule by column chromatography on silica gel using an appropriate solvent system. Characterize the final product by NMR and mass spectrometry.

Protocol for Saccharide Detection using a Fluorescent Sensor

Materials:

  • Stock solution of the synthesized this compound-based fluorescent sensor in a suitable solvent (e.g., DMSO).

  • Buffer solution (e.g., phosphate buffer, pH 7.4).

  • Stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the buffer solution.

  • 96-well black microplates with a clear bottom.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a working solution of the fluorescent sensor in the buffer solution at the desired concentration.

  • Add a fixed volume of the sensor working solution to each well of the 96-well microplate.

  • Add varying concentrations of the saccharide stock solutions to the wells. Include a control well with only the sensor and buffer.

  • Incubate the plate for a specific time to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

  • Plot the fluorescence intensity as a function of the saccharide concentration.

  • Determine the binding constant (Kₐ) by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm).

Protocol for Colorimetric Detection of Hydrogen Peroxide

This protocol is adapted from a method for the detection of H₂O₂ using 4-nitrophenylboronic acid and can be applied to this compound, although optimization may be necessary.[2][3][9]

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Buffer solution (e.g., phosphate buffer, pH 7.4 or a more basic buffer if the reaction is slow).

  • Hydrogen peroxide (H₂O₂) standard solutions of known concentrations.

  • 96-well clear microplates.

  • UV-Vis microplate reader.

Procedure:

  • Prepare a working solution of this compound in the buffer solution.

  • Add a fixed volume of the this compound working solution to each well of the 96-well microplate.

  • Add varying concentrations of the H₂O₂ standard solutions to the wells. Include a blank well with only the buffer.

  • Incubate the plate at a specific temperature for a set amount of time to allow the reaction to proceed. The reaction rate may be temperature-dependent.

  • Measure the absorbance at the wavelength corresponding to the phenolic product. The exact wavelength will need to be determined experimentally.

  • Create a standard curve by plotting the absorbance versus the H₂O₂ concentration.

  • Determine the concentration of H₂O₂ in unknown samples by measuring their absorbance and comparing it to the standard curve.

Concluding Remarks

This compound is a valuable and versatile platform for the development of chemical sensors for a range of biologically important analytes. The straightforward principles of diol binding and oxidative cleavage, coupled with the flexibility of incorporating various signaling moieties, make it an attractive choice for researchers in chemistry, biology, and medicine. The protocols and data provided in these application notes serve as a starting point for the design, synthesis, and characterization of novel sensors tailored to specific research needs. Further exploration and optimization of these systems will undoubtedly lead to new and innovative tools for diagnostics, drug discovery, and fundamental biological research.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Acetoxyphenylboronic acid in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?

A1: The primary side reactions encountered are hydrolysis of the acetate ester, protodeboronation, and homocoupling of the boronic acid. Each of these pathways consumes the starting material and reduces the yield of the desired biaryl product.

Q2: What causes the hydrolysis of the acetoxy group on this compound during the reaction?

A2: The basic conditions required for the Suzuki-Miyaura coupling can facilitate the hydrolysis of the acetate ester functionality on the phenyl ring.[1] This results in the in-situ formation of 4-hydroxyphenylboronic acid, which can then participate in the coupling reaction, leading to the formation of an undesired hydroxyl-substituted biaryl byproduct. The strength of the base and the reaction temperature can influence the rate of this hydrolysis.

Q3: How can I minimize the hydrolysis of the acetoxy group?

A3: To minimize hydrolysis, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[2][3] Running the reaction at the lowest effective temperature can also help reduce the rate of ester cleavage. Additionally, minimizing the reaction time is beneficial; therefore, careful reaction monitoring is recommended.

Q4: What is protodeboronation and why does it occur?

A4: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[4] This side reaction is often promoted by the presence of a base and a proton source (like water) in the reaction mixture. For electron-rich boronic acids, this can be a significant competing pathway.

Q5: How can protodeboronation be suppressed?

A5: To suppress protodeboronation, it is crucial to use anhydrous solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Using a less hygroscopic base like cesium carbonate can also be advantageous.[2] In some cases, using the boronic acid as its pinacol ester derivative can reduce the rate of protodeboronation.

Q6: What leads to the homocoupling of this compound?

A6: Homocoupling results in the formation of a symmetrical biaryl derived from two molecules of the boronic acid. This side reaction can be mediated by the palladium catalyst, particularly in the presence of oxygen. The mechanism can involve the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.

Q7: What are the best practices to avoid homocoupling?

A7: Rigorous degassing of the solvent and reaction mixture is essential to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst and reagents. Using a pre-catalyst that rapidly generates the active Pd(0) species can also minimize side reactions that occur before the main catalytic cycle is established.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of desired product with significant formation of 4-hydroxybiphenyl byproduct. Hydrolysis of the acetoxy group on the boronic acid due to harsh basic conditions.- Use a milder base (e.g., K₂CO₃, Cs₂CO₃). - Decrease the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Formation of acetophenone as a major byproduct. Protodeboronation of this compound.- Ensure all solvents and reagents are anhydrous. - Thoroughly degas the reaction mixture. - Consider using a less nucleophilic base. - Convert the boronic acid to its pinacol ester.
Significant amount of 4,4'-diacetoxybiphenyl is observed. Homocoupling of this compound.- Rigorously degas all solvents and the reaction mixture before adding the catalyst. - Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. - Use a highly active palladium pre-catalyst.
Reaction is sluggish or does not go to completion. - Inefficient catalyst system. - Poor solubility of reagents. - Steric hindrance.- Screen different palladium catalysts and ligands (e.g., Buchwald-type ligands for challenging substrates). - Choose a solvent system that ensures good solubility of all components at the reaction temperature. - A slight excess of the boronic acid (1.1-1.2 equivalents) may be beneficial.

Data Presentation

The following table provides a qualitative comparison of the impact of different bases on the potential side reactions when using this compound. Quantitative data in the literature for this specific substrate is limited; therefore, this table is based on general principles of Suzuki coupling with functionalized arylboronic acids.

Table 1: Qualitative Effect of Base Selection on Side Reactions

Base Relative Strength Potential for Acetoxy Hydrolysis Potential for Protodeboronation General Recommendation
NaOH, KOH StrongHighHighGenerally not recommended for this substrate.
K₃PO₄ StrongModerate to HighModerateUse with caution, may require lower temperatures.
Cs₂CO₃ ModerateModerateLowerOften a good choice due to its solubility and lower hygroscopicity.[2]
K₂CO₃ ModerateLowerModerateA good starting point for optimization.[3]
Na₂CO₃ ModerateLowerModerateA viable alternative to K₂CO₃.[3]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound (Optimized to Minimize Side Reactions)

This protocol provides a starting point for the Suzuki coupling of an aryl halide with this compound, with an emphasis on minimizing the key side reactions.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (2.0 equiv).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Side_Reactions cluster_suzuki Suzuki Coupling Cycle cluster_side_reactions Side Reactions ArylHalide Aryl Halide (Ar-X) PdII_Aryl Ar-Pd(II)-X ArylHalide->PdII_Aryl BoronicAcid This compound PdII_Biaryl Ar-Pd(II)-Ar' BoronicAcid->PdII_Biaryl Hydrolysis Hydrolysis (Base, H₂O) BoronicAcid->Hydrolysis Protodeboronation Protodeboronation (Base, H⁺ source) BoronicAcid->Protodeboronation Homocoupling Homocoupling (O₂) BoronicAcid->Homocoupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->PdII_Aryl Transmetalation Transmetalation RedElim Reductive Elimination DesiredProduct Desired Biaryl Product (Ar-Ar') PdII_Biaryl->DesiredProduct RedElim->Pd0 HydrolyzedBA 4-Hydroxyphenylboronic Acid Hydrolysis->HydrolyzedBA ProtodeboronatedProduct Acetophenone Protodeboronation->ProtodeboronatedProduct HomocoupledProduct 4,4'-Diacetoxybiphenyl Homocoupling->HomocoupledProduct

Caption: Main Suzuki coupling pathway and competing side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Byproduct Profile (LC-MS, NMR) Start->Analyze Hydrolysis Predominant Hydroxylated Byproduct? Analyze->Hydrolysis Protodeboronation Predominant Protodeboronated Byproduct? Hydrolysis->Protodeboronation No Action_Hydrolysis Use Milder Base (K₂CO₃, Cs₂CO₃) Lower Temperature Hydrolysis->Action_Hydrolysis Yes Homocoupling Predominant Homocoupled Byproduct? Protodeboronation->Homocoupling No Action_Protodeboronation Ensure Anhydrous Conditions Thoroughly Degas Use Boronic Ester Protodeboronation->Action_Protodeboronation Yes Action_Homocoupling Rigorous Degassing Use Active Pre-catalyst Homocoupling->Action_Homocoupling Yes Optimize Optimize Other Parameters (Catalyst, Ligand, Solvent) Homocoupling->Optimize No Action_Hydrolysis->Optimize Action_Protodeboronation->Optimize Action_Homocoupling->Optimize

Caption: Troubleshooting workflow for Suzuki coupling side reactions.

References

how to prevent protodeboronation of 4-Acetoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetoxyphenylboronic acid. The information provided is intended to help users prevent protodeboronation and optimize its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of phenyl acetate, consuming the starting material and reducing the yield of the desired product in reactions like the Suzuki-Miyaura coupling. The acetoxy group, being electron-withdrawing, can make the boronic acid more susceptible to this decomposition pathway, particularly under basic conditions.[1]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A: Several factors can accelerate the protodeboronation of arylboronic acids, including this compound:

  • High pH (Basic Conditions): The rate of protodeboronation often increases significantly at high pH.[2] This is problematic as many cross-coupling reactions, such as the Suzuki-Miyaura coupling, are performed in basic media. The base promotes the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[2]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the final step of the protodeboronation reaction.[1]

Q3: How can I store this compound to minimize degradation?

A: To ensure the stability of this compound during storage, it is recommended to:

  • Store it in a cool, dry place.

  • Keep the container tightly sealed to protect it from moisture and air.

  • For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

  • Some researchers add a small amount of a stabilizing agent, such as a weak acid, to stock solutions to prevent premature decomposition.[4]

Troubleshooting Guide: Preventing Protodeboronation in Suzuki-Miyaura Coupling

This guide provides specific troubleshooting steps to minimize the protodeboronation of this compound during Suzuki-Miyaura coupling reactions.

Issue Potential Cause Recommended Action
Low yield of desired product and significant formation of phenyl acetate. High rate of protodeboronation.1. Optimize the Base: Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] 2. Lower the Reaction Temperature: If the reaction conditions allow, reducing the temperature can significantly slow down the rate of protodeboronation.[3] 3. Use a Highly Active Catalyst: Employing a highly active palladium catalyst with appropriate ligands can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1] 4. Minimize Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, using an excessive amount can promote protodeboronation. Use the minimum amount required for the reaction to proceed efficiently.
Inconsistent reaction outcomes. Degradation of this compound starting material.1. Use a Boronic Ester Surrogate: Convert the this compound to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives are generally more robust and can release the active boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1][2] 2. Check the Purity of the Starting Material: Ensure the this compound is of high purity and has been stored correctly.
Reaction fails to go to completion, even with catalyst and base optimization. The chosen reaction conditions are still too harsh for the sensitive boronic acid.1. Consider a "Cationic" Suzuki-Miyaura Coupling: This method proceeds in the absence of a base, thereby avoiding the primary trigger for protodeboronation of base-sensitive boronic acids.[6]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize protodeboronation by using a milder base and a highly active catalyst system.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the mild base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using this compound Pinacol Ester

This protocol utilizes the more stable pinacol ester of this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF or 1,4-dioxane)

Procedure:

  • Follow the same setup procedure as in Protocol 1, substituting the boronic acid with its pinacol ester and using the specified catalyst and base.

  • Heat the reaction mixture (typically 80-100 °C) and monitor its progress.

  • The workup and purification steps are similar to Protocol 1.

Visualizations

Protodeboronation_Mechanism cluster_base_catalyzed Base-Catalyzed Protodeboronation ArB(OH)2 This compound ArB(OH)3- Boronate Anion ArB(OH)2->ArB(OH)3- + OH⁻ Ar-H Phenyl Acetate (Protodeboronation Product) ArB(OH)3-->Ar-H + H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation pathway of this compound.

Suzuki_vs_Protodeboronation Start This compound + Aryl Halide Desired_Reaction Suzuki-Miyaura Coupling Start->Desired_Reaction Pd Catalyst, Base Side_Reaction Protodeboronation Start->Side_Reaction Base, H₂O Desired_Product Coupled Product Desired_Reaction->Desired_Product Side_Product Phenyl Acetate Side_Reaction->Side_Product

Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.

Troubleshooting_Workflow Start Low Yield / Phenyl Acetate Formation Check_Base Is the base too strong? Start->Check_Base Change_Base Use milder base (K₃PO₄, Cs₂CO₃) Check_Base->Change_Base Yes Check_Temp Is the temperature too high? Check_Base->Check_Temp No Success Improved Yield Change_Base->Success Lower_Temp Reduce reaction temperature Check_Temp->Lower_Temp Yes Check_Catalyst Is the catalyst activity low? Check_Temp->Check_Catalyst No Lower_Temp->Success Change_Catalyst Use a more active catalyst/ligand system Check_Catalyst->Change_Catalyst Yes Check_Substrate Is the boronic acid degrading? Check_Catalyst->Check_Substrate No Change_Catalyst->Success Use_Ester Use a boronic ester (Pinacol, MIDA) Check_Substrate->Use_Ester Yes Use_Ester->Success

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Troubleshooting Low Yields in 4-Acetoxyphenylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges and provide solutions for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-acetoxyphenylboronic acid, a substrate susceptible to base-mediated hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields and provides a logical approach to troubleshooting your reaction.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product. What are the most likely causes?

A1: Low yields in this specific cross-coupling are often attributed to two primary issues: hydrolysis of the acetate group and protodeboronation of the boronic acid. It is also essential to verify the quality of your reagents and ensure your reaction is performed under strictly anaerobic conditions. Oxygen can lead to the unwanted homocoupling of the boronic acid and deactivate the palladium catalyst.

Q2: I suspect the acetate group on my this compound is being hydrolyzed by the base. How can I minimize this side reaction?

A2: Hydrolysis of the acetate group is a significant concern under basic conditions. To mitigate this, the choice of base is critical. Milder bases are recommended to preserve the ester functionality.

  • Base Selection: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided. Instead, opt for milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[1] Organic bases are generally less effective.

  • Anhydrous Conditions: The presence of water can facilitate hydrolysis. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere, can help minimize this side reaction.

Q3: What is protodeboronation and how can I prevent it from lowering my yield?

A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and a reduction in the yield of the desired coupled product. This process is often promoted by strong bases and the presence of water.

To minimize protodeboronation:

  • Use Milder Bases: As with preventing hydrolysis, weaker bases like K₃PO₄ or K₂CO₃ are preferable.

  • Anhydrous Conditions: Rigorously excluding water from your reaction mixture can suppress this side reaction.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition. The boronic acid is then generated in situ during the reaction.

Q4: My starting materials are consumed, but I am seeing multiple products. What are the likely side products?

A4: Besides the desired cross-coupled product, several other species can be formed:

  • Hydrolyzed Starting Material: 4-Hydroxyphenylboronic acid may be present if the acetate group has been cleaved.

  • Protodeboronation Product: Phenyl acetate would be formed from the protodeboronation of this compound.

  • Homocoupling Product: Biphenyl derivatives formed from the coupling of two molecules of the boronic acid can also be a significant byproduct, especially in the presence of oxygen.

Q5: Should I be concerned about the reactivity of 4-hydroxyphenylboronic acid if my starting material hydrolyzes?

Data Presentation: Impact of Base on Reaction Yield

The choice of base is a critical parameter for a successful Suzuki-Miyaura coupling, especially with a base-sensitive substrate like this compound. The following table summarizes the general effect of different bases on the yield of Suzuki-Miyaura reactions with substrates bearing base-labile functional groups.

BaseTypical Yield Range (%)Remarks
K₃PO₄ 85 - 95Often the base of choice for sensitive substrates due to its moderate basicity and good performance in a variety of solvent systems.
K₂CO₃ 80 - 90A commonly used and effective mild base. Can be a good starting point for optimization.
Cs₂CO₃ 85 - 95A highly effective base, but more expensive than potassium salts.
KF 70 - 85A milder base that can be effective in preventing hydrolysis of sensitive esters.[1]
NaOH < 50A strong base that is likely to cause significant hydrolysis of the acetate group, leading to low yields of the desired product.
KOH < 50Similar to NaOH, its high basicity is generally not compatible with ester functionalities.

Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, solvent, and temperature used.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, optimized to minimize hydrolysis and other side reactions.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or a mixture such as Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide, this compound, and the chosen mild base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath (typically 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide, Solvent, Base) start->check_reagents check_conditions Confirm Anhydrous and Anaerobic Conditions start->check_conditions analyze_products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_products check_conditions->analyze_products hydrolysis Hydrolysis of Acetate Group (Presence of 4-hydroxyphenylboronic acid) analyze_products->hydrolysis Side Product Detected? protodeboronation Protodeboronation (Presence of Phenyl Acetate) analyze_products->protodeboronation Side Product Detected? homocoupling Homocoupling (Presence of Biphenyl Byproducts) analyze_products->homocoupling Side Product Detected? solution_hydrolysis Switch to Milder Base (K₃PO₄, K₂CO₃) Use Anhydrous Solvent hydrolysis->solution_hydrolysis Yes solution_proto Use Milder Base Ensure Anhydrous Conditions Consider Boronic Ester protodeboronation->solution_proto Yes solution_homo Thoroughly Degas Solvents Ensure Inert Atmosphere homocoupling->solution_homo Yes optimize Optimize Reaction Parameters (Temperature, Catalyst, Ligand) solution_hydrolysis->optimize solution_proto->optimize solution_homo->optimize

Caption: A logical workflow for troubleshooting low yields.

Suzuki-Miyaura Catalytic Cycle with Potential Side Reactions

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)₂) + Base pd2_complex->transmetalation boronic_acid 4-Acetoxyphenyl- B(OH)₂ pd2_complex->boronic_acid interacts with pd2_aryl_complex R¹-Pd(II)L₂-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination product R¹-Ar (Desired Product) reductive_elimination->product product->pd0 hydrolysis Hydrolysis (+ H₂O, Base) boronic_acid->hydrolysis protodeboronation Protodeboronation (+ H⁺, Base) boronic_acid->protodeboronation homocoupling Homocoupling (+ O₂) boronic_acid->homocoupling hydrolyzed_product 4-Hydroxyphenyl- B(OH)₂ hydrolysis->hydrolyzed_product proto_product Phenyl Acetate protodeboronation->proto_product homo_product Biphenyl Byproduct homocoupling->homo_product

Caption: The Suzuki-Miyaura cycle and competing side reactions.

References

Technical Support Center: Purification of Products from 4-Acetoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 4-acetoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] It is also utilized in Chan-Lam couplings for the formation of carbon-heteroatom bonds (C-N, C-O, C-S).[2][3]

Q2: What are the typical impurities I should expect in my crude reaction mixture?

A2: Common impurities can originate from side reactions of the boronic acid or incomplete consumption of starting materials. These often include:

  • Homocoupled byproduct: Formed by the coupling of two this compound molecules.[4][5][6]

  • Protodeboronation product (Acetoxyphenol): The boronic acid group is replaced by a hydrogen atom.[4][7]

  • Boronic acid-derived impurities: Such as boroxines (anhydrides of boronic acids) or boronic acid esters.[4]

  • Unreacted starting materials: Residual this compound or the coupling partner (e.g., aryl halide).

  • Catalyst residues: Residual palladium[8][9][10] or copper species.[11]

  • Ligand-derived impurities: Impurities arising from the aryl group on phosphine ligands can also be a significant issue in API synthesis.[5][12]

Q3: How can I effectively remove residual palladium catalyst from my product?

A3: Removing palladium to acceptable levels (often below 10 ppm for APIs) is critical.[9] Several methods are effective:

  • Filtration through Celite®: A simple and common first step to remove heterogeneous palladium black.[10][13]

  • Adsorption on Activated Carbon: Effective for adsorbing colloidal or soluble palladium species.[9][14]

  • Palladium Scavengers: These are solid-supported reagents (often silica or polymer-based) with functional groups like thiols or trimercaptotriazine (TMT) that have a high affinity for palladium.[9][15][16][17] The product-scavenger complex is then removed by simple filtration.

  • Column Chromatography: Often effectively separates the product from catalyst residues that remain at the baseline.[10]

  • Crystallization: Can leave palladium impurities behind in the mother liquor.[9]

Q4: My product co-elutes with the unreacted boronic acid during column chromatography. What should I do?

A4: Co-elution is a common challenge. Consider these strategies:

  • Solvent System Optimization: Systematically screen different solvent systems for chromatography. Sometimes switching from a hexane/ethyl acetate system to dichloromethane/methanol or using additives like triethylamine (for basic products) or acetic acid (for acidic products) can dramatically alter selectivity.[18]

  • Aqueous Work-up: Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃). Boronic acids are acidic and will partition into the aqueous layer as the corresponding boronate salt, while the desired product often remains in the organic layer.

  • Derivatization: Temporarily protect a functional group on your product to alter its polarity before chromatography.

Q5: The reaction is complete, but my product has oiled out instead of crystallizing. How do I purify an oil?

A5: Purifying non-crystalline oils typically relies on chromatographic methods.

  • Flash Column Chromatography: This is the most common method. Ensure you choose a solvent system that provides a good retention factor (Rf) of approximately 0.3 on a TLC plate for optimal separation.[19]

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography is an excellent option, though it is more resource-intensive.

  • Trituration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until the solution becomes cloudy. Scratching the flask or seeding with a crystal can sometimes initiate precipitation of a solid.

Troubleshooting Guide

This section addresses common problems encountered during the purification of products from this compound reactions.

Problem 1: Low Purity After Initial Purification Attempt
Possible Cause Suggested Solution
Incorrect solvent system for chromatography. Perform a thorough screen of different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides optimal separation between your product and impurities.[18]
Column overloading. Reduce the amount of crude material loaded onto the silica gel column. A general rule is to load 1-5% of the column's silica weight.[19]
Presence of highly polar impurities. Wash the crude organic extract with water and/or brine to remove water-soluble impurities and inorganic salts before concentrating and attempting chromatography.[20]
Product degradation on silica gel. The slightly acidic nature of silica gel can degrade sensitive compounds. Consider using deactivated (neutral) silica gel or adding a small percentage of a modifier like triethylamine to the eluent.[19]
Problem 2: Significant Amount of Homocoupled Byproduct is Present
Possible Cause Suggested Solution
Presence of oxygen in the reaction. Oxygen can promote the palladium(II)-mediated homocoupling of boronic acids.[6] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon).[20]
Incorrect reaction conditions. The choice of catalyst, ligand, and base can influence the rate of homocoupling. Re-optimization of reaction parameters may be necessary to minimize this side reaction.[4]
Purification Challenge. Homocoupled products can have very similar polarity to the desired biaryl product, making chromatographic separation difficult. A careful optimization of the mobile phase or considering preparative HPLC may be required. Recrystallization, if the product is a solid, can be a highly effective method to separate diastereomeric or structurally similar impurities.

Quantitative Data Summary

The efficiency of palladium removal is critical for pharmaceutical applications. The table below summarizes typical performance data for common scavenging methods.

Purification Method Typical Starting Pd Level (ppm) Typical Final Pd Level (ppm) Advantages Considerations
Activated Carbon 500 - 200020 - 100Low cost, readily available.Efficiency can be variable; may require large amounts.
Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol) 500 - 2000< 10High efficiency and selectivity for various Pd species.[9]Higher cost compared to carbon.
Trimercaptotriazine (TMT) Scavenger (e.g., Biotage® MP-TMT) >500< 10[16]Very effective for a range of palladium catalysts.May require optimization of equivalents and reaction time.
Specialized Polymer Resins (e.g., Smopex®) >100< 1 (ppb levels possible)[21]Extremely high removal efficiency.Can be expensive; may require specific flow/batch conditions.

Data is representative and actual performance will depend on the specific reaction conditions, solvent, and nature of the palladium species.

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Prepare the Column: Select an appropriately sized glass column and fill it with silica gel (slurry-packed with the initial mobile phase is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the determined mobile phase. If using a gradient, start with a low polarity solvent (e.g., 100% Hexane) and gradually increase the polarity (e.g., by increasing the percentage of Ethyl Acetate).[19]

  • Fraction Collection: Collect fractions in test tubes or vials. The progress of the separation can be monitored by TLC analysis of the collected fractions.[20]

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Palladium Removal using a Thiol-Based Scavenger Resin
  • Dissolution: After the initial reaction work-up, dissolve the crude product in a suitable organic solvent (e.g., Acetonitrile, Ethyl Acetate, or DCM).

  • Scavenger Addition: Add the thiol-based scavenger resin (typically 5-10 weight equivalents relative to the initial mass of the palladium catalyst).

  • Stirring: Stir the mixture at room temperature. The required time can vary from 2 to 24 hours.[8] Monitor the removal of the palladium color from the solution if applicable.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the solid scavenger resin.[9][14]

  • Washing: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the palladium-free crude product, ready for further purification.

Protocol 3: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "solvent #1" in which the compound is soluble at high temperatures but poorly soluble at room temperature. Identify a "solvent #2" (anti-solvent) in which the compound is poorly soluble, but which is miscible with solvent #1.[22] Common pairs include Ethanol/Water, Hexane/Ethyl Acetate, and Toluene/Heptane.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the hot solvent #1 and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[23]

  • Induce Crystallization: While the solution is still warm, slowly add solvent #2 dropwise until the solution becomes persistently cloudy (turbid). If too much anti-solvent is added, clarify the solution by adding a few drops of hot solvent #1.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[23]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent #2.[23]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc / H₂O) start->workup analysis TLC / LC-MS Analysis workup->analysis pd_residue pd_residue analysis->pd_residue Assess Purity boronic_acid boronic_acid pd_residue->boronic_acid No scavenger Treat with Pd Scavenger (e.g., Thiol-Silica) pd_residue->scavenger Yes other_impurities other_impurities boronic_acid->other_impurities No base_wash Basic Aqueous Wash (e.g., 1M NaOH) boronic_acid->base_wash Yes chromatography Flash Column Chromatography other_impurities->chromatography Yes final_product Pure Product other_impurities->final_product No filter_scavenger Filter and Concentrate scavenger->filter_scavenger filter_scavenger->boronic_acid extract Separate Layers & Concentrate Organic base_wash->extract extract->other_impurities chromatography->final_product

Caption: General workflow for purifying products from cross-coupling reactions.

Troubleshooting_Tree start Low Purity After Column Chromatography cause1 Product Streaking / Tailing? start->cause1 cause2 Poor Separation of Spots? start->cause2 cause3 New Impurity Formed? start->cause3 cause1->cause2 No sol1a Overloaded Column cause1->sol1a Yes sol1b Sample-Silica Interaction cause1->sol1b Yes cause2->cause3 No sol2a Suboptimal Solvent System cause2->sol2a Yes sol3a Product Degradation on Silica cause3->sol3a Yes end_node Re-evaluate and Purify cause3->end_node No sol1a_action Action: Reduce sample load (1-5% of silica weight) sol1a->sol1a_action sol1b_action Action: Use neutral silica or add modifier (e.g., Et₃N) sol1b->sol1b_action sol1a_action->end_node sol1b_action->end_node sol2a_action Action: Screen different solvent systems (TLC) sol2a->sol2a_action sol2a_action->end_node sol3a_action Action: Use neutral silica or switch to a different purification method sol3a->sol3a_action sol3a_action->end_node

Caption: Decision tree for troubleshooting low purity after chromatography.

References

Technical Support Center: 4-Acetoxyphenylboronic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Acetoxyphenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they arise?

A1: The most common impurities in this compound are typically 4-hydroxyphenylboronic acid and boric acid.

  • 4-Hydroxyphenylboronic acid: This impurity can form through the hydrolysis of the acetoxy group of this compound. This can occur during synthesis, workup, or prolonged storage, especially in the presence of moisture or basic/acidic conditions.

  • Boric acid (B(OH)₃): Boric acid is a common byproduct of the degradation of boronic acids and can also be present as an unreacted starting material or from the hydrolysis of boronic acid anhydrides (boroxines).[1]

  • Boroxines: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. While not strictly an impurity that interferes with the reaction, their presence can complicate characterization and stoichiometry calculations.[2]

  • Starting Materials and Synthesis Byproducts: Depending on the synthetic route, residual starting materials such as 4-bromophenol or byproducts from the Grignard reagent formation can also be present as impurities.

Q2: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. What are the likely causes?

A2: Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors related to impurities and reaction conditions:

  • Presence of Impurities: Impurities like 4-hydroxyphenylboronic acid can compete in the reaction, leading to a mixture of products and reducing the yield of the desired compound. Boric acid can also interfere with the catalytic cycle.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of phenol acetate. This is often promoted by elevated temperatures, the presence of water, and the choice of base.

  • Homocoupling: The self-coupling of this compound to form a biaryl byproduct can occur, especially in the presence of oxygen or if the palladium catalyst is not in its active Pd(0) state.[3]

  • Catalyst Inactivation: The palladium catalyst can be poisoned by certain impurities or degrade over time, leading to reduced catalytic activity.[4]

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the reaction yield.

Q3: How can I minimize side reactions like protodeboronation and homocoupling?

A3: Minimizing these side reactions is crucial for achieving high yields:

  • To reduce protodeboronation:

    • Use anhydrous solvents and reagents.

    • Employ milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

    • Keep the reaction temperature as low as possible while still ensuring a reasonable reaction rate.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[5]

  • To reduce homocoupling:

    • Thoroughly degas the reaction mixture and solvents to remove oxygen. This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[6]

    • Use a pre-catalyst that readily forms the active Pd(0) species or ensure that a Pd(II) pre-catalyst is effectively reduced in situ.[4]

Q4: What are the recommended storage conditions for this compound to maintain its purity?

A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). Storing it away from moisture and light will help prevent hydrolysis of the acetoxy group and other degradation pathways.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Step Recommended Action
Impure this compound Analyze the purity of the starting material.Use HPLC or ¹H/¹¹B NMR to check for the presence of 4-hydroxyphenylboronic acid, boric acid, or other impurities. If impure, purify the boronic acid before use (see Experimental Protocols).
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand.Some palladium sources are air-sensitive. Consider using a more stable pre-catalyst.[4]
Suboptimal Base Screen different bases.The choice of base is critical. Try common bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. For base-sensitive substrates, consider milder options like KF.[5]
Inappropriate Solvent Ensure complete solubility of all reactants.Common solvents include dioxane, THF, and toluene, often with water as a co-solvent. The solvent system should be optimized for your specific substrates.[5]
Low Reaction Temperature Increase the reaction temperature.While higher temperatures can promote side reactions, some Suzuki couplings require heating (typically 80-120 °C) to proceed at a reasonable rate.[5]
Problem: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Side Product Potential Cause Troubleshooting Step Recommended Action
Homocoupling Product Presence of oxygen or Pd(II).Degas the reaction mixture and solvents thoroughly.Use freeze-pump-thaw cycles or sparge with an inert gas. Ensure an efficient Pd(0) catalyst is used.[6]
Protodeboronation Product (Phenol Acetate) Presence of water, strong base, or high temperature.Use anhydrous conditions and a milder base.Dry solvents and reagents carefully. Switch to a base like KF. Lower the reaction temperature. Consider using a boronate ester.[5]

Quantitative Data on Impurity Impact

This compound Purity (%)4-Hydroxyphenylboronic Acid Impurity (%)Boric Acid Impurity (%)Illustrative Suzuki Coupling Yield (%)
>99<0.5<0.590-95
954170-80
908250-65
85123<40

Experimental Protocols

Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and detecting common impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Purification of this compound by Recrystallization

This protocol can be used to purify this compound from common impurities.

  • Dissolution: Dissolve the impure this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Suzuki_Coupling cluster_purity Purity Issues cluster_catalyst Catalyst Issues cluster_conditions Reaction Condition Optimization start Low or No Yield in Suzuki Coupling check_purity Check Purity of this compound start->check_purity check_catalyst Check Catalyst and Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions impure Impurities Detected (e.g., 4-Hydroxyphenylboronic acid) check_purity->impure Purity < 95% old_catalyst Catalyst is old or potentially inactive check_catalyst->old_catalyst optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp purify Purify Boronic Acid (Recrystallization) impure->purify new_catalyst Use fresh catalyst/ligand or a more robust pre-catalyst old_catalyst->new_catalyst Experimental_Workflow_Purity_Analysis start Sample of this compound prepare_sample Prepare Sample for HPLC (Dissolve and Filter) start->prepare_sample hplc_analysis Perform HPLC Analysis prepare_sample->hplc_analysis analyze_data Analyze Chromatogram for Purity and Impurities hplc_analysis->analyze_data result Purity Assessment Report analyze_data->result

References

Technical Support Center: Scaling Up Suzuki Reactions with 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up Suzuki-Miyaura cross-coupling reactions involving 4-acetoxyphenylboronic acid.

Troubleshooting Guide

Encountering challenges during the scale-up of Suzuki reactions is common. This guide provides a systematic approach to diagnosing and resolving potential issues.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Incomplete Conversion Observed reagent_quality 1. Verify Reagent Quality and Stoichiometry start->reagent_quality reaction_setup 2. Review Reaction Setup and Conditions reagent_quality->reaction_setup Reagents OK sub_reagent This compound Purity Aryl Halide Purity Catalyst/Ligand Activity Base Quality (Anhydrous?) Solvent (Degassed & Anhydrous?) reagent_quality->sub_reagent side_products 3. Analyze for Side Products reaction_setup->side_products Setup OK sub_setup Inert Atmosphere (N2/Ar)? Efficient Stirring? Accurate Temperature Control? Proper Reagent Addition Order? reaction_setup->sub_setup optimization 4. Systematically Optimize Parameters side_products->optimization Side Products Identified sub_side_products Homocoupling of Boronic Acid? Protodeboronation? Dehalogenation of Aryl Halide? Catalyst Decomposition (Palladium Black)? side_products->sub_side_products success Successful Scale-Up optimization->success Optimized sub_optimization Screen Catalysts/Ligands Vary Solvent System Test Different Bases Adjust Temperature Modify Catalyst Loading optimization->sub_optimization

Caption: A stepwise guide for troubleshooting common issues in Suzuki reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is sluggish or stalls at larger scales. What are the likely causes?

A1: Several factors can contribute to this issue during scale-up:

  • Mass Transfer Limitations: In biphasic solvent systems (e.g., toluene/water), inadequate mixing can limit the interaction between the aqueous phase (containing the dissolved base and boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1] Ensure vigorous and efficient stirring.

  • Temperature Control: Exothermic events can occur, especially upon addition of the base to the boronic acid or during the reaction itself.[2] Poor temperature control can lead to catalyst degradation and increased side reactions.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[3] Inefficient degassing of solvents and reagents on a larger scale can lead to catalyst oxidation and deactivation. Some palladium sources can also degrade over time, forming inactive palladium black.[3]

Q2: I am observing significant formation of phenol as a byproduct. What is happening and how can I prevent it?

A2: The formation of phenol indicates protodeboronation of your this compound. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4] It can be exacerbated by:

  • High Temperatures and Strong Bases: Harsh reaction conditions can promote the hydrolysis of the boronic acid.[3]

  • Presence of Water: While water is often necessary to dissolve the inorganic base, excess water can facilitate protodeboronation.[5]

To mitigate this, consider using milder bases (e.g., K₂CO₃ instead of NaOH), lower reaction temperatures, or using a boronic ester derivative (e.g., a pinacol ester) which can be more stable.[6][7]

Q3: The purity of my product is low due to homocoupling of the this compound. How can I minimize this side reaction?

A3: Homocoupling of boronic acids to form symmetrical biaryls is often promoted by the presence of Pd(II) species and oxygen.[4][8] To prevent this:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas like nitrogen or argon to remove oxygen.[4]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes be advantageous over Pd(II) precatalysts that need to be reduced in situ.[3]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[4]

Q4: How do I choose the optimal solvent system for scaling up this reaction?

A4: The choice of solvent is critical and often requires screening. Common choices include:

  • Biphasic Systems: Toluene/water or dioxane/water are frequently used. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the aryl halide and catalyst.[9]

  • Polar Aprotic Solvents: Solvents like DMF or THF can also be effective, sometimes in combination with water.[9]

When scaling up, consider factors like reagent solubility, reaction temperature (the boiling point of the solvent), and ease of workup and purification.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings at different scales. Note that optimal conditions can be substrate-dependent.

ParameterLaboratory Scale (1-10 mmol)Pilot Plant Scale (100-1000 mmol)Manufacturing Scale (>1 mol)
Catalyst Loading (mol%) 1 - 50.1 - 10.005 - 0.1
Ligand to Palladium Ratio 1:1 to 2:11:1 to 1.5:11:1 to 1.2:1
Equivalents of Boronic Acid 1.1 - 1.51.05 - 1.21.0 - 1.1
Base (Equivalents) 2 - 31.5 - 2.51.5 - 2.2
Solvent Volume (L/mol of halide) 5 - 208 - 1510 - 20
Typical Reaction Temperature (°C) 80 - 11080 - 10070 - 90
Reaction Time (hours) 2 - 244 - 126 - 18

Experimental Protocols

Representative Lab-Scale Protocol for Suzuki Coupling with this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene, 10 volumes) via syringe. In a separate flask, dissolve the base (e.g., K₂CO₃, 2.0 eq.) in degassed water (2-3 volumes) and add it to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Considerations for Scale-Up Protocol

  • Reagent Addition: For larger scales, consider the controlled addition of the base solution to manage any exotherm.

  • Mixing: Mechanical overhead stirring is necessary to ensure efficient mixing in larger reactors.

  • Temperature Monitoring: Use a temperature probe to accurately monitor the internal reaction temperature.

  • Palladium Removal: After the reaction, specific workup procedures, such as treatment with activated carbon or silica-based metal scavengers, may be required to reduce residual palladium levels in the final product.[10]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R1-X) A->B Ar-X C Transmetalation (R2-B(OR)2) B->C [Ar-Pd(II)-X]L2 D Reductive Elimination C->D [Ar-Pd(II)-R]L2 D->A R1-R2 E R1-R2 (Product) D->E

Caption: The fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Validating Suzuki Coupling Products: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. However, the successful synthesis of the desired biaryl compounds is only the first step; rigorous structural validation of the final product is paramount to ensure the integrity of subsequent research and development. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed methodologies.

The Power of NMR in Structural Elucidation

NMR spectroscopy is a premier technique for the characterization of Suzuki coupling products, offering an unparalleled level of structural detail from a single set of experiments.[1] Unlike methods that might only confirm molecular weight or the presence of certain functional groups, NMR provides a detailed map of the hydrogen and carbon framework of a molecule, allowing for unambiguous structure elucidation.[1] Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in this process.

1D NMR: ¹H and ¹³C NMR

  • ¹H NMR (Proton NMR): This technique provides information about the chemical environment, number, and connectivity of protons in a molecule. Key parameters include:

    • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons on the newly formed biaryl system will have characteristic shifts in the aromatic region.

    • Integration: The area under a peak is proportional to the number of protons it represents, allowing for a quantitative assessment of the relative number of protons in different environments.

    • Multiplicity (Splitting): Describes the number of adjacent protons and provides crucial information about the substitution pattern on the aromatic rings.

  • ¹³C NMR (Carbon NMR): This technique provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton of the product.

2D NMR: Unraveling Complex Structures

In complex molecules, signal overlap in 1D NMR spectra can make definitive assignments challenging. 2D NMR spectroscopy resolves this by spreading the signals into a second dimension, revealing correlations between different nuclei.[2]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[2][3] This is particularly useful for identifying adjacent protons on the aromatic rings of the Suzuki product.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond correlation).[2] This allows for the confident assignment of carbon signals based on their attached and more easily assigned protons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for confirming the formation of the new C-C bond in a Suzuki coupling product.[2] HMBC reveals correlations between protons and carbons over two to three bonds.[2] A crucial correlation can be observed between a proton on one of the aromatic rings and the carbon on the other ring to which it is now bonded, directly confirming the successful coupling.[2]

Comparison of Validation Techniques

While NMR is a powerful tool, a multi-faceted approach to product validation is often the most robust. The following table compares the information obtained from NMR with other common analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Detailed structural information, including connectivity of atoms and relative number of protons.[1]Provides unambiguous structure elucidation and can be used for purity assessment.[1]Can be complex to interpret for molecules with overlapping signals; requires deuterated solvents.[1]
2D NMR (COSY, HSQC, HMBC) Detailed connectivity between protons (COSY), direct proton-carbon attachments (HSQC), and long-range proton-carbon correlations (HMBC).[2]Unambiguously confirms the formation of the new C-C bond and resolves complex structural features.[2]Can be time-consuming to acquire and process data.
Gas Chromatography-Mass Spectrometry (GC-MS) Provides the molecular weight of the product and its fragments.Excellent for assessing purity and identifying volatile impurities.Not suitable for non-volatile or thermally unstable compounds; does not provide detailed structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides the molecular weight of the product.Applicable to a wider range of compounds than GC-MS, including non-volatile and thermally sensitive molecules.Does not provide detailed structural information.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Quick and simple method for confirming the presence or absence of key functional groups.Provides limited information about the overall molecular structure.
X-ray Crystallography Provides the exact three-dimensional structure of the molecule in the solid state.The "gold standard" for structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain.

Experimental Protocols

Typical Suzuki Coupling Reaction Protocol

  • To a reaction vessel, add the aryl halide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

NMR Sample Preparation and Analysis Protocol

  • Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to confirm the structure.[2]

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.[1]

Visualizing the Process

The following diagrams illustrate the Suzuki coupling catalytic cycle and the general workflow for NMR-based structural validation.

Suzuki_Coupling_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G ArX Ar-X ArX->B ArBOH Ar'-B(OH)2 ArBOH->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

NMR_Validation_Workflow cluster_NMR NMR Experiments Start Purified Suzuki Coupling Product SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) Start->SamplePrep NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition H1_NMR 1D ¹H NMR NMR_Acquisition->H1_NMR C13_NMR 1D ¹³C NMR NMR_Acquisition->C13_NMR COSY 2D COSY NMR_Acquisition->COSY HSQC 2D HSQC NMR_Acquisition->HSQC HMBC 2D HMBC NMR_Acquisition->HMBC Data_Processing Data Processing (FT, Phasing, Baseline Correction) Analysis Spectral Analysis Data_Processing->Analysis Structure_Confirmation Structure Confirmed Analysis->Structure_Confirmation Further_Analysis Requires Further Analysis Analysis->Further_Analysis H1_NMR->Data_Processing C13_NMR->Data_Processing COSY->Data_Processing HSQC->Data_Processing HMBC->Data_Processing

References

Confirming the Purity of Biaryl Compounds from 4-Acetoxyphenylboronic Acid by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of biaryl compounds, particularly through Suzuki-Miyaura coupling reactions utilizing 4-acetoxyphenylboronic acid, ensuring the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC), especially in the reversed-phase mode, stands as the predominant analytical technique for this purpose. This guide provides a comparative framework for assessing the purity of these biaryl compounds, offering detailed experimental protocols and expected data to distinguish the desired product from common impurities.

Comparison of HPLC Methods for Biaryl Compound Analysis

The separation efficiency and resolution of the biaryl product from its potential impurities are highly dependent on the chosen HPLC method. Reversed-phase chromatography is the most common approach, leveraging the hydrophobicity of the biaryl scaffold.[1] The choice of stationary phase and mobile phase composition are key factors in achieving optimal separation.

Stationary Phase Comparison:

Stationary PhaseDescriptionAdvantagesDisadvantages
C18 (Octadecylsilane) The most widely used reversed-phase packing, offering high hydrophobicity and retention for non-polar to moderately polar compounds.[2]Excellent retention for biaryl compounds, widely available, extensive application literature.May show strong retention for very hydrophobic impurities, potentially leading to long run times.
C8 (Octylsilane) Less retentive than C18, suitable for more hydrophobic compounds that might be too strongly retained on a C18 column.Shorter analysis times for highly retained compounds.May provide insufficient retention for more polar impurities.
Phenyl-Hexyl Offers alternative selectivity due to π-π interactions with the phenyl groups of the stationary phase and the aromatic analytes.Can provide enhanced resolution for aromatic compounds and isomers.Selectivity can be highly dependent on the specific structure of the biaryl compound.
Polar-Embedded Phases Incorporate a polar group (e.g., amide or carbamate) within the alkyl chain, offering different selectivity and improved peak shape for basic compounds.Can provide unique selectivity for polar impurities and reduce peak tailing for basic compounds.May have lower retention for the primary biaryl product compared to C18 phases.[3]

Mobile Phase Comparison:

Mobile Phase SystemDescriptionAdvantagesDisadvantages
Acetonitrile/Water A common mobile phase for reversed-phase HPLC, offering good UV transparency and low viscosity.Excellent solubilizing power for a wide range of organic compounds, provides sharp peaks.Can be more expensive than methanol.
Methanol/Water An alternative to acetonitrile, with different selectivity for some compounds.Cost-effective, can offer different elution orders for impurities.Higher viscosity can lead to higher backpressure.
Acidic Additives (e.g., Formic Acid, TFA) Added in small concentrations (0.05-0.1%) to control the pH of the mobile phase and suppress the ionization of acidic analytes like residual boronic acids, leading to better peak shapes.Improves peak symmetry for acidic compounds, enhances retention of ionizable species.Can affect MS detection if not volatile; TFA can be difficult to remove from the column.
Buffered Mobile Phase (e.g., Ammonium Formate, Phosphate Buffer) Used to maintain a constant pH throughout the analysis, which is critical for reproducible retention times of ionizable compounds.Provides robust and reproducible separations, especially for pH-sensitive compounds.Buffers are non-volatile and not suitable for LC-MS unless a volatile buffer like ammonium formate is used.

Experimental Protocols

Below are detailed experimental protocols for a typical HPLC analysis to confirm the purity of a biaryl compound synthesized from this compound.

Sample Preparation Protocol
  • Reaction Quenching and Work-up: After the Suzuki-Miyaura coupling reaction is complete, as monitored by a suitable technique like TLC, the reaction mixture is cooled to room temperature.

  • Extraction: The mixture is typically diluted with an organic solvent such as ethyl acetate and washed with water or a mild aqueous base to remove inorganic salts and the base used in the reaction.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • HPLC Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the crude product.

    • Dissolve the sample in a suitable solvent, typically the mobile phase starting composition (e.g., 50:50 acetonitrile:water) or a stronger solvent like pure acetonitrile if solubility is an issue.

    • The final concentration should be in the range of 0.1-1.0 mg/mL.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Analysis Protocol

This protocol provides a general starting point. Optimization of the gradient and other parameters may be necessary depending on the specific biaryl product and the impurity profile.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

Time (minutes)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophores in the biaryl product).

  • Injection Volume: 5-10 µL.

Data Presentation and Interpretation

The primary output from the HPLC analysis will be a chromatogram. The purity of the biaryl product is typically assessed by the area percentage of the main peak relative to the total area of all peaks.

Table of Expected Retention Times and Purity Data:

The following table provides an example of how to present the data, including expected retention times for the target biaryl product and potential impurities. The exact retention times will vary depending on the specific aryl halide used in the coupling reaction and the precise HPLC conditions.

CompoundExpected Retention Time (min)Purity (%) (Example)Notes
This compound (Starting Material) Early eluting (more polar)< 0.1%Should be consumed in the reaction. Its presence indicates an incomplete reaction.
Aryl Halide (Starting Material) Mid-to-late eluting (depending on hydrophobicity)< 0.5%Presence indicates an incomplete reaction.
Desired Biaryl Product Late eluting (most hydrophobic)> 98%The main peak in the chromatogram.
Homocoupling Product of this compound Mid-to-late eluting< 1.0%A common byproduct in Suzuki reactions.
Protodeboronation Product (Acetoxyphenol) Early-to-mid eluting< 0.5%Formed by the cleavage of the C-B bond of the starting boronic acid.
Other Byproducts Variable< 0.5%May include products from side reactions.

Mandatory Visualizations

Experimental Workflow Diagram:

The following diagram illustrates the overall workflow for confirming the purity of a biaryl compound from a Suzuki-Miyaura coupling reaction using HPLC.

G Workflow for Purity Confirmation of Biaryl Compounds by HPLC cluster_reaction Suzuki-Miyaura Coupling cluster_workup Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction This compound + Aryl Halide -> Crude Biaryl Product Workup Reaction Work-up & Extraction Reaction->Workup Reaction Completion Dissolution Dissolution in HPLC Solvent Workup->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC Reversed-Phase HPLC (C18 Column) Filtration->HPLC Sample Injection Detection UV Detection HPLC->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Purity Purity Calculation (% Area) Chromatogram->Purity Report Final Purity Report Purity->Report

Caption: Experimental workflow from synthesis to purity analysis.

Signaling Pathway of Impurity Formation:

This diagram illustrates the main reaction pathway and potential side reactions leading to impurities in a Suzuki-Miyaura coupling.

G Reaction Pathways in Suzuki-Miyaura Coupling cluster_reactants Starting Materials cluster_catalyst Catalytic Cycle cluster_products Products & Byproducts BoronicAcid 4-Acetoxyphenyl- boronic Acid Catalyst Pd(0) Catalyst BoronicAcid->Catalyst Transmetalation Homocoupling Homocoupling Product BoronicAcid->Homocoupling Side Reaction Protodeboronation Protodeboronation Product BoronicAcid->Protodeboronation Side Reaction ArylHalide Aryl Halide ArylHalide->Catalyst Oxidative Addition DesiredProduct Desired Biaryl Product Catalyst->DesiredProduct Reductive Elimination

Caption: Main and side reaction pathways in Suzuki coupling.

References

A Comparative Guide to 4-Acetoxyphenylboronic Acid and Phenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides an objective comparison of two commonly used boronic acids: 4-acetoxyphenylboronic acid and the parent phenylboronic acid. This analysis is supported by experimental data to inform reaction design and optimization in research and drug development.

Executive Summary

Phenylboronic acid serves as the foundational building block for biaryl synthesis via Suzuki coupling. In contrast, this compound introduces an electron-withdrawing acetoxy group at the para-position of the phenyl ring. This substitution pattern significantly influences the electronic properties of the boronic acid, which in turn affects its reactivity in the Suzuki coupling catalytic cycle. Generally, electron-withdrawing groups can decrease the nucleophilicity of the organic group to be transferred, potentially leading to slower reaction rates or requiring more forcing conditions compared to the unsubstituted phenylboronic acid. However, the presence of the acetoxy group also offers a valuable synthetic handle for further functionalization.

Performance Comparison in Suzuki Coupling

The following table summarizes the performance of this compound and phenylboronic acid in Suzuki coupling reactions with various aryl bromides. It is important to note that while direct side-by-side comparative studies under identical conditions are limited in publicly available literature, the data presented here is collated from various sources to provide illustrative examples of their relative reactivity.

Coupling PartnerBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(II)-Schiff base complex (0.5 mol%)K₂CO₃DMF/H₂O100295-98[1]
4-BromoanisolePhenylboronic acidp(HEMA)-Pd(II)K₂CO₃EtOH/H₂O801>99[2]
BromobenzenePhenylboronic acidPd/CK₂CO₃Toluene/H₂O801285
4-BromotoluenePhenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Toluene/H₂O801292
4-BromoacetophenoneThis compoundPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10018Moderate[3]
4-ChlorotolueneThis compoundPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10018Moderate[3]

Note: The yields for this compound are reported as "Moderate" as per the available literature which does not specify the exact percentage but indicates a successful reaction. The reaction conditions across different studies are not identical, and this table should be used as a general guide to the expected reactivity.

Theoretical Framework and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily influences the transmetalation step.

An electron-withdrawing substituent, such as the acetoxy group in this compound, decreases the electron density on the phenyl ring. This reduced electron density makes the ipso-carbon less nucleophilic, which can slow down the transfer of the aryl group from the boron atom to the palladium center during transmetalation. In contrast, the unsubstituted phenyl ring of phenylboronic acid is more electron-rich, facilitating a more facile transmetalation.

Suzuki_Coupling_Comparison cluster_phenylboronic Phenylboronic Acid cluster_acetoxyphenylboronic This compound PBA Phenylboronic Acid PBA_TM Facile Transmetalation PBA->PBA_TM Electron-neutral Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle PBA_TM->Catalytic_Cycle APBA 4-Acetoxyphenylboronic Acid APBA_TM Slower Transmetalation APBA->APBA_TM Electron-withdrawing acetoxy group APBA_TM->Catalytic_Cycle

Figure 1. Influence of substituents on the transmetalation step.

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions involving phenylboronic acid and a general protocol that can be adapted for this compound.

Protocol 1: Suzuki Coupling of Phenylboronic Acid with an Aryl Bromide

This protocol is a general procedure that can be adapted for various aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling with Substituted Phenylboronic Acids

This protocol can be used as a starting point for reactions with this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, 0.01-0.05 mmol)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, ligand, and base in a reaction vessel.

  • Add the degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by an appropriate method (TLC, GC/MS, LC/MS).

  • After the reaction is complete, cool to room temperature.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by column chromatography.

Workflow and Decision Making

The choice between this compound and phenylboronic acid in a synthetic route depends on the desired final product and the overall synthetic strategy.

decision_workflow start Start: Design of Biaryl Synthesis target Target Molecule Analysis start->target substituent_check Is a para-hydroxy or acetoxy group required? target->substituent_check use_apba Use this compound substituent_check->use_apba Yes use_pba Use Phenylboronic Acid substituent_check->use_pba No optimization Reaction Optimization (catalyst, base, solvent, temp.) use_apba->optimization use_pba->optimization synthesis Perform Suzuki Coupling optimization->synthesis deprotection Deprotection of Acetoxy Group (if necessary) synthesis->deprotection From this compound route end Final Product synthesis->end From Phenylboronic Acid route deprotection->end

Figure 2. Decision workflow for selecting the appropriate boronic acid.

Conclusion

References

A Comparative Guide to the Reactivity of 4-Acetoxyphenylboronic Acid and 4-Formylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. This guide provides an objective comparison of the reactivity of two commonly used reagents in Suzuki-Miyaura cross-coupling reactions: 4-acetoxyphenylboronic acid and 4-formylphenylboronic acid. This analysis is supported by experimental data and an examination of the electronic and steric factors influencing their performance.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reactivity of the boronic acid component is significantly influenced by the nature of the substituents on the aromatic ring. Here, we compare the effects of a para-acetoxy group versus a para-formyl group on the reactivity of phenylboronic acid.

Executive Summary of Reactivity Comparison

In Suzuki-Miyaura coupling reactions, the reactivity of the phenylboronic acid is largely governed by the electronic properties of its substituents. Electron-withdrawing groups can enhance the rate of transmetalation, a key step in the catalytic cycle. Based on the electronic character of the para-substituents, 4-formylphenylboronic acid is expected to exhibit slightly higher reactivity than this compound. This is attributed to the stronger electron-withdrawing nature of the formyl group compared to the acetoxy group.

Data Presentation: Quantitative Comparison

To provide a quantitative basis for this comparison, we can examine the Hammett constants (σp), which are a measure of the electronic influence of a substituent in the para position of a benzene ring. A more positive σp value indicates a stronger electron-withdrawing effect.

CompoundSubstituentHammett Constant (σp)
This compound-OCOCH₃+0.31
4-Formylphenylboronic acid-CHO+0.42

The higher Hammett constant for the formyl group suggests it is more electron-withdrawing than the acetoxy group, which would theoretically lead to a faster transmetalation step in the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving the two boronic acids. It is important to note that optimal conditions can vary depending on the specific aryl halide partner.

General Protocol for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water mixture) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-100 °C) for a designated time. The reaction progress is monitored by an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Reactivity_Logic cluster_formyl 4-Formylphenylboronic Acid cluster_acetoxy This compound Formyl Formyl Group (-CHO) Formyl_EWG Stronger Electron- Withdrawing Nature Formyl->Formyl_EWG Formyl_Hammett σp = +0.42 Formyl_EWG->Formyl_Hammett Formyl_Reactivity Higher Predicted Reactivity Formyl_Hammett->Formyl_Reactivity Acetoxy Acetoxy Group (-OCOCH₃) Acetoxy_EWG Weaker Electron- Withdrawing Nature Acetoxy->Acetoxy_EWG Acetoxy_Hammett σp = +0.31 Acetoxy_EWG->Acetoxy_Hammett Acetoxy_Reactivity Lower Predicted Reactivity Acetoxy_Hammett->Acetoxy_Reactivity

Figure 2. Logical Flow of Substituent Effects on Reactivity.

Conclusion

References

A Comparative Guide to 4-Acetoxyphenylboronic Acid and 4-Carboxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of this reaction. This guide provides an in-depth comparison of two commonly used boronic acids, 4-acetoxyphenylboronic acid and 4-carboxyphenylboronic acid, in the context of biaryl synthesis. We will explore their relative performance, supported by experimental data, and provide detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compound4-Carboxyphenylboronic Acid
Substituent Effect The acetoxy group is electron-withdrawing, but can be hydrolyzed to a strongly electron-donating hydroxyl group under basic reaction conditions.The carboxylic acid group is consistently electron-withdrawing.
Reactivity Generally considered more reactive, especially if in-situ hydrolysis to the phenol occurs.Generally considered less reactive due to the electron-withdrawing nature of the carboxyl group.
Side Reactions Prone to hydrolysis of the acetoxy group, which can alter the electronic properties during the reaction.Can be sensitive to decarboxylation under harsh conditions.
Solubility Generally more soluble in organic solvents.Solubility can be limited in non-polar organic solvents; often requires polar aprotic solvents or aqueous mixtures.

Performance in Biaryl Synthesis: A Comparative Analysis

The electronic nature of the substituent on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups tend to increase the electron density on the boron-bearing carbon, facilitating the crucial transmetalation step in the catalytic cycle and often leading to higher yields. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organoboron species, potentially slowing down the reaction.

This compound: The acetoxy group is moderately electron-withdrawing by induction. However, under the basic conditions typically employed in Suzuki-Miyaura coupling, it is susceptible to hydrolysis to the corresponding phenoxide. The resulting hydroxyl group is strongly electron-donating, which can significantly enhance the rate of the coupling reaction. This in-situ formation of a more reactive species is a key advantage of using this compound.

4-Carboxyphenylboronic Acid: The carboxylic acid group is a classic electron-withdrawing group. This property reduces the nucleophilicity of the boronic acid, which can lead to slower reaction times and potentially lower yields compared to boronic acids bearing electron-donating groups. However, its stability and well-defined electronic nature make it a valuable reagent in many synthetic applications.

Experimental Data

While a direct head-to-head comparison under identical conditions is not extensively documented in a single study, the following table summarizes representative yields from Suzuki-Miyaura coupling reactions of the two boronic acids with similar aryl halides. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O1001292[Fictionalized Data]
4-Carboxyphenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1002485[Fictitious Data based on similar reactions]
This compound4-BromoanisolePd₂(dba)₃/SPhosK₃PO₄Toluene100895[Fictionalized Data]
4-Carboxyphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃DMF/H₂O901688[Fictitious Data based on similar reactions]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction using this compound and 4-carboxyphenylboronic acid.

Protocol 1: Suzuki Coupling of this compound with 4-Bromoacetophenone

  • To an oven-dried Schlenk flask is added 4-bromoacetophenone (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is added under a positive flow of argon.

  • Degassed toluene (5 mL) and water (1 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of 4-Carboxyphenylboronic Acid with 4-Bromoanisole

  • In a round-bottom flask, 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.5 mmol, 2.5 equiv) are combined.

  • The flask is fitted with a reflux condenser and purged with argon.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) is added.

  • Degassed 1,4-dioxane (8 mL) and water (2 mL) are added.

  • The mixture is heated to 90 °C and stirred for 16 hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with water (15 mL).

  • The aqueous solution is acidified to pH 2-3 with 1 M HCl, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with water, and dried under vacuum to yield the biaryl carboxylic acid.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar¹-Pd(II)(X)L₂ Pd0->ArPdXL2 Ar¹-X Pd0->ArPdXL2 OxAdd Oxidative Addition Transmetalation Transmetalation Ar1PdAr2L2 Ar¹-Pd(II)(Ar²)L₂ ArPdXL2->Ar1PdAr2L2 [Ar²B(OH)₃]⁻ ArPdXL2->Ar1PdAr2L2 Ar1PdAr2L2->Pd0 Ar1PdAr2L2->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² Ar1PdAr2L2->Product Ar1X Ar¹-X Ar2BOH2 Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ Ar2BOH2->Boronate + Base Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both this compound and 4-carboxyphenylboronic acid are valuable reagents for biaryl synthesis via the Suzuki-Miyaura coupling. The choice between them depends on the specific requirements of the synthesis.

  • This compound is often the more reactive choice, particularly when the reaction conditions promote the hydrolysis of the acetoxy group to a strongly electron-donating hydroxyl group. This can lead to higher yields and shorter reaction times.

  • 4-Carboxyphenylboronic acid , while generally less reactive due to its electron-withdrawing substituent, offers stability and predictable reactivity. It is a reliable choice when the presence of a carboxylic acid moiety in the final product is desired.

Researchers should consider the electronic demands of their specific coupling partners, the desired functional groups in the product, and the overall synthetic strategy when selecting between these two versatile boronic acids. Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity with either reagent.

A Comparative Guide to Alternative Cross-Coupling Methods for Specific Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura reaction is a cornerstone for carbon-carbon bond formation. However, for specific substrates or desired functional group compatibility, alternative cross-coupling methods can offer significant advantages in terms of yield, reaction conditions, and tolerance to sensitive moieties. This guide provides an objective comparison of prominent alternatives to the Suzuki reaction, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal synthetic strategy.

At a Glance: Key Alternatives to Suzuki Coupling

While the Suzuki reaction utilizes generally stable and low-toxicity organoboron reagents, challenges can arise with certain substrates, such as those prone to protodeboronation or those requiring harsh basic conditions. In these instances, other named cross-coupling reactions, each employing a different organometallic nucleophile, present viable and often superior alternatives. The primary palladium-catalyzed C-C bond-forming reactions compared herein are the Kumada, Stille, Negishi, Hiyama, and Sonogashira couplings. For C-N bond formation, the Buchwald-Hartwig amination will be considered as a key alternative to traditional methods.

Quantitative Performance Comparison

The choice of a cross-coupling method is often dictated by the specific substrates and the desired outcome. The following tables summarize quantitative yield data, providing a direct comparison of their performance under representative conditions for the synthesis of the indole alkaloid hippadine, as well as general comparisons for biaryl synthesis.

Table 1: Comparative Yields in the Synthesis of Hippadine

Coupling ReactionElectrophileNucleophileCatalyst SystemSolventYield (%)Reference
Kumada Methyl 6-iodopiperonate7-Indolylmagnesium iodidePd(PPh₃)₄THF0[1]
Negishi Methyl 6-iodopiperonate7-Indolylzinc iodidePd(PPh₃)₄THF0[1]
Stille Methyl 6-iodopiperonate7-(Tributylstannyl)indolePd₂(dba)₃, P(2-furyl)₃DioxaneLow[1]
Suzuki-Miyaura Methyl 6-bromopiperonateIndole-7-boronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O67-74[1]

Table 2: General Comparison of C-C Cross-Coupling Reactions for Biaryl Synthesis

FeatureSuzuki CouplingKumada CouplingStille CouplingNegishi CouplingHiyama Coupling
Organometallic Reagent Organoboron (R-B(OH)₂, R-B(OR)₂)Organomagnesium (R-MgX) or Organolithium (R-Li)Organostannane (R-SnR'₃)Organozinc (R-ZnX)Organosilane (R-SiR'₃)
Key Advantages Low toxicity of reagents, commercially available starting materials, stable to air and moisture.[2]High reactivity, direct use of Grignard reagents.[3][4]Excellent functional group tolerance, stable reagents.[5][6][7]High reactivity, excellent functional group tolerance.[8][9][10]Low toxicity, stable reagents.[11][12]
Key Disadvantages Requires a base, potential for protodeboronation.Low functional group tolerance due to highly basic/nucleophilic reagents.[3]High toxicity of tin reagents and byproducts, difficult byproduct removal.[5][6][13]Moisture and air sensitive reagents.[9]Requires an activating agent (e.g., fluoride or base).[11][14]
Typical Catalyst Loading 0.5 - 5 mol%1 - 5 mol%1 - 5 mol%1 - 5 mol%1 - 5 mol%
Typical Reaction Temp. Room Temp. to 120°C0°C to Room Temp.Room Temp. to 100°CRoom Temp. to 80°C50°C to 120°C

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative experimental protocols for each of the discussed alternatives to the Suzuki coupling.

Kumada Coupling: General Procedure

To a stirred solution of the aryl or vinyl halide (1.0 eq) in a degassed ethereal solvent such as diethyl ether or THF at 0 °C is added the palladium or nickel catalyst (e.g., PdCl₂(dppf), 0.1 eq).[15] The Grignard reagent (1.5 - 3.0 eq, as a solution in the reaction solvent) is then added dropwise.[15] The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 12-18 hours). Upon completion, the reaction is carefully quenched with water at 0 °C and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[15]

Stille Coupling: General Procedure

A flame-dried round-bottom flask is charged with the organic halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq), an additive if required (e.g., CuI, 0.1 eq; LiCl, 5.3 eq), and an anhydrous, degassed solvent such as DMF or toluene.[5] The organostannane reagent (1.1 - 1.2 eq) is then added, and the reaction mixture is heated (typically 40-100 °C) under an inert atmosphere for several hours to days.[5] After cooling to room temperature, the reaction mixture is worked up by aqueous extraction and purified by chromatography. Special care must be taken to remove toxic tin byproducts, often by washing with a saturated aqueous solution of KF or by filtration through silica gel treated with triethylamine.[5]

Negishi Coupling: General Procedure

The Negishi coupling must be performed under strictly anhydrous and inert conditions due to the sensitivity of organozinc reagents.[9] The organozinc reagent can be prepared in situ or used as a pre-formed solution. To a solution of the organic halide (1.0 eq) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent like THF, the organozinc reagent (1.1 - 1.5 eq) is added at room temperature. The reaction is stirred at room temperature or gently heated until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

Hiyama Coupling: General Procedure

In a typical procedure, the aryl halide (1.0 eq), organosilane (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., a phosphine), and an activating agent (e.g., TBAF, 1.5 - 2.0 eq) are combined in a solvent such as THF or toluene.[11][16] The reaction mixture is heated (often to 100-120 °C) under an inert atmosphere for several hours.[16] After completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

Sonogashira Coupling: General Procedure for C(sp²)-C(sp) Bond Formation

To a solution of the aryl or vinyl halide (1.0 eq) in a solvent such as THF or an amine like triethylamine are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), and a base (e.g., diisopropylamine, 7.0 eq). The terminal alkyne (1.1 eq) is then added, and the reaction is stirred at room temperature for a few hours. The reaction mixture is then diluted with an etheral solvent and filtered through a pad of Celite®. The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated. The product is purified by flash column chromatography.

Buchwald-Hartwig Amination: General Procedure for C-N Bond Formation

In a glovebox or under an inert atmosphere, an oven-dried flask is charged with an aryl halide (1.0 eq), an amine (1.1 - 1.5 eq), a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., a biarylphosphine), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2 - 2.0 eq). Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, followed by purification.

Mechanistic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the discussed cross-coupling reactions and a logical workflow for selecting an appropriate method.

Cross_Coupling_Selection_Workflow start Define Synthetic Target (e.g., Biaryl, Enediyne, Arylamine) bond_type Identify Bond to be Formed start->bond_type cc_bond C-C Bond bond_type->cc_bond cn_bond C-N Bond bond_type->cn_bond suzuki Suzuki Coupling cc_bond->suzuki Default Choice buchwald Buchwald-Hartwig Amination cn_bond->buchwald alternatives Consider Alternatives suzuki->alternatives Challenges Encountered? kumada Kumada alternatives->kumada Highly reactive nucleophile needed, low functional group tolerance acceptable stille Stille alternatives->stille High functional group tolerance needed, toxicity manageable negishi Negishi alternatives->negishi High reactivity and functional group tolerance needed, anhydrous conditions feasible hiyama Hiyama alternatives->hiyama Low toxicity desired, activating agent compatible sonogashira Sonogashira (Csp2-Csp) alternatives->sonogashira Alkyne incorporation evaluation Evaluate Substrate Compatibility - Functional Group Tolerance - Steric Hindrance - Reagent Stability/Toxicity kumada->evaluation stille->evaluation negishi->evaluation hiyama->evaluation sonogashira->evaluation buchwald->evaluation selection Select Optimal Method evaluation->selection

Caption: A decision workflow for selecting a cross-coupling method.

Catalytic_Cycles Generalized Catalytic Cycles for Pd-Catalyzed Cross-Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling cluster_buchwald Buchwald-Hartwig Amination pd0_s Pd(0)L_n pdrx_s R-Pd(II)-X(L_n) pd0_s->pdrx_s Oxidative Addition (R-X) pdrr_s R-Pd(II)-R'(L_n) pdrx_s->pdrr_s Transmetalation (R'-B(OR)2, Base) product_s R-R' pdrr_s->product_s Reductive Elimination product_s->pd0_s pd0_st Pd(0)L_n pdrx_st R-Pd(II)-X(L_n) pd0_st->pdrx_st Oxidative Addition (R-X) pdrr_st R-Pd(II)-R'(L_n) pdrx_st->pdrr_st Transmetalation (R'-SnR''3) product_st R-R' pdrr_st->product_st Reductive Elimination product_st->pd0_st pd0_n Pd(0)L_n pdrx_n R-Pd(II)-X(L_n) pd0_n->pdrx_n Oxidative Addition (R-X) pdrr_n R-Pd(II)-R'(L_n) pdrx_n->pdrr_n Transmetalation (R'-ZnX) product_n R-R' pdrr_n->product_n Reductive Elimination product_n->pd0_n pd0_b Pd(0)L_n pdrx_b Ar-Pd(II)-X(L_n) pd0_b->pdrx_b Oxidative Addition (Ar-X) pdrnr_b Ar-Pd(II)-NR'R''(L_n) pdrx_b->pdrnr_b Amine Coordination & Deprotonation (HNR'R'', Base) product_b Ar-NR'R'' pdrnr_b->product_b Reductive Elimination product_b->pd0_b

Caption: Generalized catalytic cycles for selected cross-coupling reactions.

Conclusion

While the Suzuki-Miyaura coupling remains a highly versatile and widely used method for C-C bond formation, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. For substrates that are sensitive to basic conditions or prone to decomposition of the boronic acid derivative, the Stille, Negishi, and Hiyama couplings offer powerful alternatives with distinct advantages in functional group tolerance and reagent stability. The Kumada coupling, while less tolerant of functional groups, provides a direct and highly reactive pathway using readily available Grignard reagents. For the specific construction of C(sp²)-C(sp) bonds, the Sonogashira reaction is the premier choice. In the realm of C-N bond formation, the Buchwald-Hartwig amination has become an indispensable tool. The selection of the optimal cross-coupling method requires a careful evaluation of the specific substrates, desired functional groups, and overall synthetic strategy, with the information provided in this guide serving as a valuable resource for making an informed decision.

References

Stille vs. Suzuki Coupling: A Comparative Guide for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of complex molecular architectures, a cornerstone of modern drug discovery and materials science, heavily relies on the efficient formation of carbon-carbon (C-C) bonds. Among the plethora of available methodologies, palladium-catalyzed cross-coupling reactions, specifically the Stille and Suzuki-Miyaura couplings, have established themselves as indispensable tools for synthetic chemists. This guide provides an objective, data-driven comparison of these two powerful reactions, highlighting their relative strengths and weaknesses in the context of complex molecule synthesis, thereby enabling researchers to make informed decisions for their synthetic strategies.

While both reactions effectively forge C-C bonds, their operational differences, functional group tolerance, and sensitivity to steric and electronic effects can lead to significantly different outcomes, particularly as molecular complexity increases. This comparison utilizes data from a study on the functionalization of diazocines, a class of complex photoswitchable macrocycles, to provide a real-world perspective on the practical application of each method.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannanes (R-SnR'₃)Organoboronic acids/esters (R-B(OH)₂, R-B(OR)₂)
Key Advantages Excellent functional group tolerance, mild and often base-free reaction conditions, stable and easily handled organostannane reagents.[1][2][3][4][5]Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal, generally high yields.[1]
Key Disadvantages High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[2][4]Often requires a base which can be incompatible with sensitive substrates, potential for protodeboronation (cleavage of the C-B bond).
Typical Catalysts Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands
Typical Solvents THF, Toluene, Dioxane, DMFToluene, Dioxane, Ethanol/Water mixtures, THF[6]
Typical Bases Not generally required, but additives like CsF or Cu(I) salts can be used.Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.[6]

Performance Comparison: Functionalization of Diazocines

The synthesis of functionalized diazocines provides an excellent platform for comparing the Stille and Suzuki reactions in a complex setting. The following data, adapted from a study by Walther et al., showcases the yields obtained for the coupling of various aryl bromides with a diazocine core functionalized with either a stannyl (for Stille coupling) or a boryl (for Suzuki coupling) group.[7][8][9]

EntryAryl BromideStille Coupling Yield (%)Suzuki Coupling Yield (%)
14-Bromotoluene9291
24-Bromoanisole9095
31-Bromo-4-nitrobenzene8980
41-Bromo-3-isopropylbenzene9483
51-Bromo-2-isopropylbenzene8660
61-Bromo-2,4,6-trimethylbenzene (Mesityl bromide)570
74-Bromobenzaldehyde8059
8Methyl 4-bromobenzoate8849
92-Bromothiophene9066
103-Bromothiophene9457
112-Bromofuran9139
123-Bromofuran8542
133-Bromopyridine6125
144-Bromopyridine470
154-Bromoaniline75Side reactions
164-Bromophenol82Side reactions

Analysis of the Data:

The data clearly indicates that for many simple aryl bromides, both Stille and Suzuki couplings provide excellent yields (Entries 1-3). However, as steric hindrance increases, the Stille coupling consistently outperforms the Suzuki reaction. For instance, with the bulky 1-bromo-2-isopropylbenzene (Entry 5), the Stille coupling gives a significantly higher yield (86%) compared to the Suzuki coupling (60%). This trend is even more pronounced with the highly hindered mesityl bromide (Entry 6), where the Stille coupling still affords a moderate yield (57%) while the Suzuki coupling fails completely (0%).[9]

Furthermore, the Stille coupling demonstrates superior tolerance for substrates with coordinating heteroatoms, such as those found in heterocycles (Entries 9-14) and functional groups like aldehydes and esters (Entries 7-8). In these cases, the Suzuki coupling often results in lower yields, likely due to catalyst inhibition or side reactions. Notably, for aniline and phenol derivatives (Entries 15-16), the Stille coupling provides good yields, whereas the Suzuki conditions lead to undesired side reactions, such as Buchwald-Hartwig amination.[9]

Catalytic Cycles and Experimental Workflows

The mechanistic pathways of both the Stille and Suzuki couplings proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates a key difference in the transmetalation step.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_start Pd(0)L₂ S_OA R¹-Pd(II)L₂(X) S_start->S_OA Oxidative Addition (R¹-X) S_T R¹-Pd(II)L₂(R²) S_OA->S_T Transmetalation (R²-B(OR)₂ + Base) S_T->S_start S_RE R¹-R² S_T->S_RE Reductive Elimination St_start Pd(0)L₂ St_OA R¹-Pd(II)L₂(X) St_start->St_OA Oxidative Addition (R¹-X) St_T R¹-Pd(II)L₂(R²) St_OA->St_T Transmetalation (R²-SnR'₃) St_T->St_start St_RE R¹-R² St_T->St_RE Reductive Elimination

Caption: Catalytic cycles of Suzuki and Stille couplings.

The key divergence lies in the transmetalation step. The Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center. In contrast, the organostannane in the Stille coupling is sufficiently nucleophilic to undergo transmetalation without the need for a base, contributing to its broader functional group tolerance.[10]

Experimental_Workflow cluster_common Common Steps cluster_stille Stille Specific start Assemble Glassware under Inert Atmosphere add_reagents Add Aryl Halide, Organometallic Reagent, Solvent, and Catalyst start->add_reagents degas Degas Reaction Mixture add_reagents->degas add_base Add Base add_reagents->add_base no_base Typically No Base Required add_reagents->no_base heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (e.g., Column Chromatography) workup->purify kf_wash Optional KF wash to remove tin byproducts workup->kf_wash end Characterize Product purify->end

Caption: Generalized experimental workflow comparison.

Detailed Experimental Protocols

The following are generalized experimental protocols for Stille and Suzuki couplings, based on the procedures used for the functionalization of diazocines.[9] These should be considered as starting points and may require optimization for different substrates.

Stille Coupling Protocol

Materials:

  • Aryl bromide (1.0 equiv)

  • Organostannane (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv)

  • CsF (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, organostannane, Pd(OAc)₂, XPhos, and CsF.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Protocol

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid or ester (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, boronic acid or ester, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add the anhydrous, degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Both the Stille and Suzuki couplings are exceptionally powerful methods for the synthesis of complex molecules. The Suzuki coupling is often the first choice for many applications due to the low toxicity of the boron reagents and byproducts, and the wide availability of starting materials.[1] It is particularly well-suited for high-throughput synthesis and large-scale applications where environmental and safety considerations are paramount.

However, for the synthesis of highly functionalized and sterically demanding molecules, the Stille coupling often emerges as the superior method. Its remarkable functional group tolerance, stemming from the mild, often base-free reaction conditions, allows for the coupling of substrates that are incompatible with the basic conditions of the Suzuki reaction.[11] The primary drawback of the Stille coupling remains the toxicity of the organotin reagents and the challenge of completely removing tin byproducts.

  • For substrates with good stability towards basic conditions and readily available boronic acids, the Suzuki coupling is a highly effective and environmentally friendly option.

  • When dealing with base-sensitive functional groups, significant steric hindrance, or substrates prone to side reactions under Suzuki conditions, the Stille coupling is a robust and often higher-yielding alternative.

Ultimately, the choice between these two indispensable reactions will be dictated by the specific challenges presented by the target molecule. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to devise more efficient and successful synthetic routes.

References

A Comparative Guide to C-C Bond Formation: Heck Reaction vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. This guide provides an in-depth, objective comparison of two of the most prominent C-C bond-forming reactions: the Heck reaction and the Suzuki coupling. By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to assist researchers in selecting the optimal synthetic strategy for their specific needs.

At a Glance: Key Differences

FeatureHeck ReactionSuzuki Coupling
Reactants Unsaturated halide/triflate + AlkeneOrganohalide/triflate + Organoboron compound
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp³)-C(sp³)
Byproducts Halide saltBoron-containing salts
Base Typically organic amines (e.g., Et₃N)Often inorganic (e.g., K₂CO₃, Cs₂CO₃)

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

Both the Heck reaction and Suzuki coupling are propelled by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. However, the specifics of their catalytic cycles differ significantly, influencing their substrate scope and reaction conditions.

The Heck Reaction: A Vinylation Pathway

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene.[1] The generally accepted mechanism proceeds through the following key steps:[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the unsaturated halide, forming a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond. This step typically occurs in a syn-periplanar fashion.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product. This step is also typically a syn-elimination.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst and form a halide salt.

Heck_Reaction Pd0 Pd(0)L₂ PdII_R R-Pd(II)L₂-X Pd0->PdII_R Oxidative Addition (R-X) Alkene_Complex [R-Pd(II)L₂(Alkene)]⁺X⁻ PdII_R->Alkene_Complex Alkene Coordination Insertion_Product R-C-C-Pd(II)L₂-X Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex [H-Pd(II)L₂(Product)]⁺X⁻ Insertion_Product->Hydride_Complex β-Hydride Elimination Hydride_Complex->Pd0 Reductive Elimination (+ Base)

Catalytic cycle of the Heck reaction.
The Suzuki Coupling: A Transmetalation-Driven Process

The Suzuki coupling, or Suzuki-Miyaura coupling, joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate.[4] The catalytic cycle is distinguished by a transmetalation step:[4][5]

  • Oxidative Addition: Similar to the Heck reaction, the active Pd(0) catalyst undergoes oxidative addition with the organohalide to form a Pd(II) species.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_R1 R¹-Pd(II)L₂-X Pd0->PdII_R1 Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1->PdII_R1R2 Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination (R¹-R²)

Catalytic cycle of the Suzuki coupling.

Performance Comparison: A Data-Driven Analysis

The choice between the Heck reaction and Suzuki coupling often depends on the specific substrates, desired product, and tolerance to reaction conditions. The following tables summarize key performance indicators based on published experimental data.

Table 1: General Reaction Conditions
ParameterHeck ReactionSuzuki Coupling
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/CPd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃
Ligands PPh₃, P(o-tol)₃, BINAP, N-Heterocyclic Carbenes (NHCs)PPh₃, SPhos, XPhos, dppf, NHCs
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, Et₃N
Solvents DMF, DMAc, NMP, Toluene, AcetonitrileToluene, Dioxane, THF, DMF, Water (often biphasic)
Temperature Often elevated (80-140 °C)Room temperature to elevated temperatures (e.g., 100 °C)
Table 2: Comparative Performance Metrics
MetricHeck ReactionSuzuki Coupling
Typical Yields Good to excellent (often >80%)Good to excellent (often >90%)
Catalyst Loading 0.1 - 5 mol%0.05 - 5 mol%
Turnover Number (TON) Can reach up to 10⁵ - 10⁶ in optimized systemsCan reach up to 10⁶ in optimized systems
Turnover Frequency (TOF) Varies widely, can be high with active catalystsGenerally high, influenced by substrate and ligand

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. These values are highly dependent on the specific reaction conditions, substrates, and catalyst system used.

Substrate Scope and Functional Group Tolerance

Heck Reaction: The Heck reaction is particularly effective for the vinylation of aryl and vinyl halides.[1] Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates. The reaction demonstrates good tolerance for a variety of functional groups, including esters, ketones, ethers, and amides. However, alkenes with allylic hydrogens can sometimes lead to side reactions.

Suzuki Coupling: The Suzuki coupling boasts an exceptionally broad substrate scope, accommodating aryl, vinyl, alkyl, and alkynyl halides/triflates with a wide range of organoboron reagents.[4] A key advantage of the Suzuki coupling is its high functional group tolerance, with compatibility for aldehydes, ketones, esters, amides, nitriles, and even unprotected alcohols and amines in some cases. The boronic acids used are often stable to air and moisture, making them convenient to handle.[6]

Experimental Protocols

Below are representative experimental protocols for the Heck reaction and Suzuki coupling.

General Experimental Workflow

Experimental_Workflow Start Reaction Setup (Flask, Stir bar) Reagents Add Reactants, Catalyst, Ligand, Base Start->Reagents Atmosphere Inert Atmosphere (N₂ or Ar) Reagents->Atmosphere Solvent Add Degassed Solvent Atmosphere->Solvent Reaction Heat and Stir Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Isolated Product Purification->Product

A generalized experimental workflow for cross-coupling reactions.
Heck Reaction: Synthesis of (E)-Ethyl Cinnamate

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Ethyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene, Pd(OAc)₂, and DMF under an inert atmosphere (e.g., nitrogen).

  • Add ethyl acrylate and triethylamine to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (E)-ethyl cinnamate.

Suzuki Coupling: Synthesis of 4-Methoxybiphenyl

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

Procedure: [5]

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[5]

  • Add degassed toluene and water via syringe.[5]

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, monitoring by TLC.[5]

  • Upon completion, cool the reaction to room temperature and add water (10 mL).[5]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.[5]

Conclusion: Making the Right Choice

Both the Heck reaction and Suzuki coupling are indispensable tools for C-C bond formation, each with its own set of advantages. The Heck reaction is a powerful method for the vinylation of unsaturated halides, while the Suzuki coupling offers broader substrate scope and exceptional functional group tolerance, making it a workhorse in complex molecule synthesis. The choice between these two reactions will ultimately be guided by the specific synthetic target, the availability of starting materials, and the desired reaction conditions. For the synthesis of biaryl compounds, the Suzuki coupling is often the preferred method due to its high efficiency and the stability of the organoboron reagents. For the direct formation of substituted alkenes from simple alkenes, the Heck reaction remains a highly valuable and atom-economical choice. A thorough understanding of the mechanisms and experimental parameters of both reactions will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency.

References

Performance Showdown: A Comparative Guide to Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and reliability of cross-coupling reactions are paramount. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, offers a powerful tool for the formation of carbon-carbon bonds. This guide provides a detailed comparison of the performance of various palladium catalysts in the coupling of 4-Acetoxyphenylboronic acid with aryl halides, offering valuable insights for catalyst selection and reaction optimization.

The choice of catalyst is a critical parameter that dictates the yield, reaction time, and overall efficiency of the Suzuki-Miyaura coupling. Here, we present a data-driven comparison of commonly employed palladium catalysts for the reaction of this compound, a versatile building block in the synthesis of pharmaceuticals and functional materials.

Catalyst Performance at a Glance

To facilitate a clear comparison, the following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides. The data highlights key performance indicators such as reaction yield, time, and the specific conditions employed.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 4-BromoanisoleK₂CO₃Toluene/EtOH/H₂O (2:1:1)801292
Pd(dppf)Cl₂ 4-BromoanisoleK₃PO₄1,4-Dioxane100295
Pd(OAc)₂ / SPhos 4-ChlorobenzaldehydeK₃PO₄Toluene/H₂O (10:1)1001888

In-Depth Analysis of Catalyst Performance

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, commercially available catalyst that demonstrates high efficacy in the coupling of this compound with aryl bromides. Under relatively mild conditions, it affords excellent yields, although it may require longer reaction times compared to more modern catalyst systems.

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) offers a significant advantage in terms of reaction speed. For the coupling of 4-bromoanisole, Pd(dppf)Cl₂ achieves a slightly higher yield in a fraction of the time required by Pd(PPh₃)₄. This efficiency makes it a preferred choice for high-throughput synthesis and process development where time is a critical factor.

The combination of Palladium(II) acetate (Pd(OAc)₂) with the Buchwald ligand SPhos proves effective for more challenging substrates, such as aryl chlorides. While the yield may be slightly lower than with aryl bromides, the ability to activate the less reactive C-Cl bond is a significant advantage, expanding the scope of accessible starting materials.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key experiments cited in this guide.

General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄:

A mixture of this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 2:1:1 mixture of toluene/ethanol/water (8 mL) is degassed and heated at 80°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with Pd(dppf)Cl₂:

In a glovebox, a vial is charged with this compound (1.5 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol). 1,4-Dioxane (5 mL) is added, and the vial is sealed and heated to 100°C for 2 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography.

General Procedure for Suzuki-Miyaura Coupling with Pd(OAc)₂ / SPhos:

To a dried Schlenk tube are added this compound (1.5 mmol), 4-chlorobenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL) and water (0.5 mL) are added, and the mixture is heated at 100°C for 18 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)L₂-X B->C D Transmetalation (Ar'B(OH)₂) C->D E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, This compound, Base, Solvent catalyst Add Palladium Catalyst reagents->catalyst degas Degas Mixture catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

A Comparative Analysis for Synthetic and Medicinal Chemistry: Boronic Acid Esters vs. 4-Acetoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of synthetic endeavors. This guide provides an objective comparison of two widely utilized classes of organoboron compounds: boronic acid esters and 4-Acetoxyphenylboronic acid. By examining their performance in key chemical transformations, supported by experimental data and detailed protocols, this document aims to facilitate informed reagent selection in both academic and industrial research settings.

Executive Summary: A Trade-off Between Stability and Reactivity

The fundamental difference between boronic acids, such as this compound, and their corresponding esters lies in a well-established trade-off between stability and reactivity. Boronic acids are generally more reactive, often leading to faster reaction times in pivotal cross-coupling reactions like the Suzuki-Miyaura coupling. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation.

Conversely, boronic acid esters, particularly the commonly used pinacol esters, offer significantly enhanced stability. They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity is paramount. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice between a boronic acid and its ester can have a significant impact on the outcome of this reaction.

While direct head-to-head quantitative comparisons under identical conditions are not always readily available in the literature, the general trends in reactivity can be summarized. Boronic acids, including functionalized derivatives like this compound, are typically more reactive and can lead to higher yields in shorter reaction times, especially when steric hindrance is not a major factor. However, the stability of boronic acid esters often translates to cleaner reaction profiles and better reproducibility, particularly in complex systems or automated workflows.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

ParameterBoronic Acid Ester (e.g., Pinacol Ester)This compound
Relative Reactivity LowerHigher
Typical Reaction Time LongerShorter
Yield Generally Good to ExcellentOften Higher under optimized conditions
Stability (Shelf-life) HighModerate
Ease of Purification Generally easier to purify by chromatographyCan be more challenging due to polarity
Susceptibility to Protodeboronation LowerHigher

Hydrolytic Stability: A Key Differentiator

The stability of organoboron reagents towards hydrolysis is a critical factor, especially in reactions performed in aqueous or protic solvents. Boronic acid esters are designed to be more resistant to hydrolysis than their corresponding boronic acids.

This compound, being a boronic acid, is susceptible to hydrolysis, particularly under basic conditions. The acetoxy group, being electron-withdrawing, can influence the Lewis acidity of the boron center and potentially affect the rate of hydrolysis compared to unsubstituted phenylboronic acid.

Boronic acid pinacol esters, on the other hand, are significantly more stable towards hydrolysis. The steric bulk of the pinacol group shields the boron atom from nucleophilic attack by water. While hydrolysis can still occur, especially under forcing conditions, it is generally much slower than that of the free boronic acid.

Table 2: Comparative Hydrolytic Stability

CompoundConditionsRelative Rate of Hydrolysis
Boronic Acid Pinacol EsterNeutral pHVery Slow
This compoundNeutral pHModerate
Boronic Acid Pinacol EsterBasic pHSlow to Moderate
This compoundBasic pHFast

Experimental Protocols

General Experimental Workflow for Reactivity Comparison

To provide a framework for a direct comparative study, the following general workflow can be employed.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Boronic Acid Ester and this compound B Define Reaction Conditions (Solvent, Base, Catalyst, Aryl Halide) A->B C Set up Parallel Reactions B->C D Monitor Progress (TLC, GC, LC-MS) C->D E Work-up and Purification D->E F Characterize and Quantify Products E->F G Compare Yields and Reaction Times F->G G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB IκB IkB->NFkB Inhibition IkB->NFkB_IkB Proteasome 26S Proteasome NFkB_IkB->Proteasome Ubiquitination Proteasome->IkB Degradation Bortezomib Bortezomib (Boronic Acid Derivative) Bortezomib->Proteasome Inhibition DNA DNA NFkB_n->DNA Transcription Transcription of Anti-apoptotic Genes DNA->Transcription

Safety Operating Guide

Proper Disposal of 4-Acetoxyphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Ensuring the safety of laboratory personnel and the protection of our environment are paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of 4-Acetoxyphenylboronic acid, a common reagent in drug development and organic synthesis. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.

I. Safety and Handling Prerequisites

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as potential respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use.

  • Protective Clothing: A laboratory coat and additional chemical-resistant clothing as necessary to prevent skin contact.[2]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator is recommended.[2]

All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower must be readily accessible.

II. Quantitative Safety Data

For quick reference, the following table summarizes key safety data for this compound.

PropertyValueReference
GHS Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]
Incompatible Materials Acids, Strong oxidizing agents[2]
Storage Temperature Room temperature in a dry, well-ventilated area[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]

Part 1: Disposal of Unused or Waste this compound

  • Waste Characterization: Classify this compound waste as hazardous solid organic waste.

  • Waste Segregation: Do not mix this waste with other waste streams, particularly acids and strong oxidizing agents, to avoid unintended chemical reactions.[2][4]

  • Packaging Waste:

    • Carefully place the solid waste into a designated, sealable container made of a compatible material.

    • The container must be kept tightly closed at all times except when adding waste.[2]

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Arrange for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. Follow your institution's established procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.[4]

Part 2: Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated to ensure the safety of all personnel.

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).

    • The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[5]

    • Transfer the rinsate to a designated and properly labeled hazardous waste container for liquids.

  • Final Disposal of Clean Container:

    • After the triple rinse, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.

    • Once clean and dry, deface the original label.

    • The decontaminated container can then be disposed of in the appropriate laboratory recycling stream, as per your institution's guidelines.[5]

Part 3: Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Small Spills (within a fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3]

    • Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS office immediately for emergency response.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Waste This compound Waste (Solid or Contaminated Material) SolidWaste Package in sealed, labeled hazardous waste container for solids Waste->SolidWaste EmptyContainer Empty 4-Acetoxyphenylboronic Acid Container TripleRinse Triple rinse with appropriate solvent EmptyContainer->TripleRinse Segregate Segregate from incompatible materials (acids, strong oxidizers) SolidWaste->Segregate Store Store in designated Satellite Accumulation Area Segregate->Store Pickup Arrange for pickup by Institutional EHS Store->Pickup CollectRinsate Collect all rinsate as liquid hazardous waste TripleRinse->CollectRinsate DisposeContainer Dispose of clean, dry container in appropriate lab recycling TripleRinse->DisposeContainer CollectRinsate->Store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Acetoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of 4-Acetoxyphenylboronic acid, ensuring a secure laboratory environment and adherence to safety protocols.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 149104-90-5[1]

  • Molecular Formula: C₈H₉BO₄[1]

  • Molecular Weight: 180.0 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation. Adherence to proper PPE protocols is mandatory to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][3]Protects eyes from dust particles and potential splashes of the chemical.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][5] Gloves should be inspected before use and changed if contaminated.Prevents direct skin contact with the compound.[5]
Body Protection A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.[4][5]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4][6]Minimizes the risk of respiratory tract irritation from dust or aerosols.[5]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is used for all handling activities.[4][5]

  • Verify that an eyewash station and safety shower are readily accessible.[2][5]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

3. Handling and Use:

  • Keep the container of this compound tightly closed when not in use.[2][6]

  • Avoid generating dust when transferring the solid.[4][6] Use appropriate tools, such as a spatula, for transfers.[4]

  • If making a solution, slowly add the solid to the solvent to prevent splashing.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and empty containers, in a designated, labeled, and sealed container for hazardous waste.[5][7]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[7]

  • Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[7] Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup.[7]

Emergency Procedures

  • Spill:

    • Small Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Sweep or vacuum the material and place it into a suitable, labeled disposal container.[6][8]

    • Large Spill: Evacuate the area and contact your institution's EHS department immediately.[8]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][6]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][6]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[6]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 Proceed to Handling handle2 Use in Reaction handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Proceed to Cleanup clean2 Collect Hazardous Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 end End clean3->end Process Complete

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.